Cyclosporin A acetate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C64H113N11O13 |
|---|---|
Poids moléculaire |
1248.7 g/mol |
Nom IUPAC |
[(E,1R,2R)-5,6,6,6-tetradeuterio-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate |
InChI |
InChI=1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1/i1D3,26D |
Clé InChI |
KUSICUWKCBCAHV-UWDCJETPSA-N |
SMILES isomérique |
[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)OC(=O)C)/C([2H])([2H])[2H] |
SMILES canonique |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origine du produit |
United States |
Foundational & Exploratory
Cyclosporin A Acetate-d4: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Deuterated Immunosuppressant Analog for Advanced Analytical Applications
Abstract
Cyclosporin A acetate-d4 is a deuterated analog of Cyclosporin A, a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, its primary application as an internal standard in quantitative mass spectrometry, and the underlying mechanism of action of its parent compound. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the key signaling pathways affected by Cyclosporin A and outlines a typical experimental workflow for its application in a research or clinical setting.
Introduction
Cyclosporin A is a cyclic polypeptide consisting of 11 amino acids, originally isolated from the fungus Tolypocladium inflatum. Its potent immunosuppressive properties are primarily mediated through the inhibition of calcineurin, a key phosphatase involved in T-cell activation. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Cyclosporin A is crucial to ensure efficacy while minimizing toxicity.
This compound is a stable isotope-labeled version of Cyclosporin A acetate. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use improves the accuracy and precision of Cyclosporin A quantification in complex biological matrices by correcting for variations in sample preparation and instrument response.
Chemical and Physical Properties
This compound is structurally identical to Cyclosporin A acetate, with the exception of four hydrogen atoms being replaced by deuterium.
| Property | Value | Reference |
| Molecular Formula | C₆₄H₁₀₉D₄N₁₁O₁₃ | --INVALID-LINK-- |
| Molecular Weight | 1248.67 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity | Typically >98% | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and ethanol. Insoluble in water. | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
Mechanism of Action: The Calcineurin-NFAT Signaling Pathway
Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. This pathway is central to the activation of T-lymphocytes, which play a critical role in the adaptive immune response.
The mechanism can be summarized in the following steps:
-
Complex Formation: Cyclosporin A enters the cytoplasm of a T-cell and binds to its intracellular receptor, cyclophilin.
-
Calcineurin Inhibition: The Cyclosporin A-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.
-
NFAT Dephosphorylation Prevention: Calcineurin is responsible for dephosphorylating the transcription factor NFAT. By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.
-
Inhibition of Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.
-
Suppression of Gene Transcription: The absence of nuclear NFAT prevents the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).
-
Reduced T-Cell Proliferation: IL-2 is a crucial growth factor for T-cells. The inhibition of its production leads to a decrease in T-cell proliferation and a dampening of the immune response.
Application in Quantitative Analysis: LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the quantification of Cyclosporin A in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.
Experimental Protocols
Below are representative protocols for the analysis of Cyclosporin A in whole blood using this compound as an internal standard.
This is a common and rapid method for sample cleanup.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control sample.
-
Addition of Internal Standard and Precipitating Agent: Add 200 µL of a precipitating reagent (e.g., methanol or acetonitrile containing a known concentration of this compound, often with zinc sulfate to enhance protein precipitation).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
The following are typical LC conditions for the separation of Cyclosporin A.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 or Phenyl-Hexyl reversed-phase column (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium acetate |
| Gradient | A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 50 - 60 °C |
| Injection Volume | 5 - 20 µL |
A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Cyclosporin A | Q1: m/z 1202.8 -> Q3: m/z 1184.8 (Ammonium adduct) |
| This compound | Q1: m/z 1249.9 -> Q3: m/z 1191.9 (Ammonium adduct) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 - 100 ms |
Quantitative Data
The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following table summarizes typical performance characteristics of LC-MS/MS methods for Cyclosporin A quantification.
| Parameter | Typical Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Pharmacokinetics and the Impact of Deuteration
The pharmacokinetic properties of Cyclosporin A are complex and highly variable among individuals. It is a lipophilic molecule with variable oral bioavailability. Metabolism is extensive and occurs primarily in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system.
Deuteration, the substitution of hydrogen with deuterium, can potentially alter the pharmacokinetic profile of a drug. This is due to the "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes that involve the cleavage of this bond. This can lead to:
-
Reduced rate of metabolism
-
Increased plasma exposure (AUC)
-
Longer half-life
-
Altered metabolite profiles
Experimental Workflow
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Cyclosporin A in a clinical or research laboratory, from sample receipt to data analysis and reporting.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties of Cyclosporin A Acetate-d4
This technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and mechanisms of action related to this compound. This deuterated analog of Cyclosporin A acetate serves as a valuable tool in pharmacokinetic studies and as an internal standard in analytical assays.
Core Chemical and Physical Properties
This compound is a deuterated and acetylated derivative of Cyclosporin A, a potent immunosuppressant. The introduction of deuterium atoms provides a stable isotopic label, making it ideal for use in mass spectrometry-based quantification, while the acetate group modifies its biological activity, rendering it a non-immunosuppressive analog.[1]
Data Presentation: Quantitative Properties
| Property | Value | Citations |
| Molecular Formula | C₆₄H₁₀₉D₄N₁₁O₁₃ | [1][2][3] |
| Molecular Weight | 1248.67 g/mol | [1][3][4] |
| Accurate Mass | 1247.88 Da | [3][5] |
| Appearance | White to off-white solid | [6][7][8] |
| Purity (Typical) | >97% (by HPLC) | [7] |
| Isotopic Purity | >98% atom D | [7] |
| Storage Temperature | -20°C (long-term) | [4][8] |
| Parent Drug | Cyclosporine | [2] |
Synonyms: 6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic-d4 acid] Cyclosporin A; B 3-243-d4; O-Acetyl-C91-cyclosporin A-d4; O-Acetylcyclosporin A-d4.[1][7][9]
Experimental Protocols
The quantification and analysis of Cyclosporin A and its analogs are critical in both research and clinical settings. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the reference methods for accurate determination.[10][11]
Protocol: Quantification of Cyclosporin Analogs by LC-MS/MS
This protocol outlines a general procedure for the analysis of Cyclosporin A using a deuterated internal standard like this compound.
1. Sample Preparation (Whole Blood):
-
A 20 µL aliquot of EDTA-anticoagulated whole blood is mixed with 400 µL of a sample pretreatment reagent.[12]
-
This reagent typically consists of 0.05 M zinc sulfate and the internal standard (e.g., this compound) at a known concentration (e.g., 30.0 ng/mL) in a 50% methanol/water solution.[12] Zinc sulfate is used for protein precipitation.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for injection into the LC-MS/MS system.
2. Chromatographic Separation (HPLC):
-
Column: A reverse-phase column (e.g., C18) is commonly used.[13]
-
Mobile Phase: A gradient elution is typically employed.
-
Flow Rate: A typical flow rate is 0.5 mL/min.[12]
-
Gradient Program: The gradient starts with a certain percentage of Buffer B, ramps up to a high percentage to elute the analyte, and then returns to the initial conditions to re-equilibrate the column for the next injection.[12]
-
Column Temperature: Maintained at an elevated temperature (e.g., 50-75°C) to improve peak shape and reduce viscosity.[13][14]
3. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (Cyclosporin A) and the internal standard (this compound).
-
Data Analysis: The concentration of Cyclosporin A in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of Cyclosporin A.
Mechanism of Action: Signaling Pathways
While this compound is considered non-immunosuppressive, its parent compound, Cyclosporin A, exerts its effects by inhibiting key signaling pathways in T-cells. The primary mechanism involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[15][16]
-
Complex Formation: Cyclosporin A enters the cytoplasm of a T-lymphocyte and binds to its intracellular receptor, cyclophilin.[17][18]
-
Calcineurin Inhibition: The resulting Cyclosporin A-cyclophilin complex binds to and inhibits calcineurin.[15][16]
-
NFAT Dephosphorylation Block: Calcineurin normally dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.[15][18]
-
Inhibition of Gene Transcription: Phosphorylated NFAT cannot translocate into the nucleus. This blockage prevents the transcription of genes for crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[17][19]
-
Suppression of T-Cell Activation: The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, which is the basis of Cyclosporin A's immunosuppressive effect.[16][17]
In addition to the calcineurin/NFAT pathway, Cyclosporin A has been shown to block the activation of JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[16]
Signaling Pathway Diagram
References
- 1. scbt.com [scbt.com]
- 2. Cyclosporine A-D4 Acetate - Acanthus Research [acanthusresearch.com]
- 3. Cyclosporin A-d4 Acetate (Major) | LGC Standards [lgcstandards.com]
- 4. This compound|COA [dcchemicals.com]
- 5. Cyclosporin A-d4 Acetate (Major) | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. esschemco.com [esschemco.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Cyclosporin A-D4 Acetate [artis-standards.com]
- 10. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 19. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Core Mechanism of Action of Cyclosporin A Acetate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases. Its deuterated analog, Cyclosporin A acetate-d4, serves as a valuable tool in pharmacokinetic and pharmacodynamic studies, allowing for precise quantification and metabolic tracking without altering the fundamental mechanism of action. This technical guide provides a detailed exploration of the core mechanism by which Cyclosporin A and its deuterated form exert their immunosuppressive effects, focusing on the molecular interactions and signaling pathways involved.
Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway
The primary immunosuppressive activity of Cyclosporin A is mediated through the inhibition of the calcium-calmodulin-dependent phosphatase, calcineurin. This inhibition is not direct but occurs via the formation of a high-affinity complex with an intracellular receptor, cyclophilin. The resulting Cyclosporin A-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity.
Calcineurin plays a pivotal role in the activation of T-lymphocytes by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. In its phosphorylated state, NFAT resides in the cytoplasm. Upon T-cell receptor (TCR) stimulation and the subsequent rise in intracellular calcium levels, calcineurin is activated and dephosphorylates NFAT. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus. Within the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to induce the transcription of a battery of genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).
By inhibiting calcineurin, the Cyclosporin A-cyclophilin complex prevents the dephosphorylation of NFAT.[1][2][3] Consequently, NFAT remains in the cytoplasm, and the transcription of IL-2 and other critical cytokines is suppressed. This blockade of cytokine gene expression ultimately leads to the inhibition of T-cell proliferation and the dampening of the immune response.
Signaling Pathway Diagram
Caption: Cyclosporin A signaling pathway.
Quantitative Data
The interaction of Cyclosporin A with its molecular targets has been quantified in numerous studies. The following tables summarize key quantitative data for the binding of Cyclosporin A to cyclophilin and the inhibition of calcineurin.
| Binding Interaction | Ligand | Protein | Dissociation Constant (Kd) | Reference |
| Cyclosporin A Binding | Cyclosporin A | Cyclophilin A | 13 - 36.8 nM | [4][5] |
| Cyclosporin A | Cyclophilin B | 9.8 nM | [4] | |
| Cyclosporin A | Cyclophilin C | 90.8 nM | [4] |
| Enzyme Inhibition | Inhibitor | Enzyme | IC50 | Cell/Tissue Type | Reference |
| Calcineurin Inhibition | Cyclosporin A | Calcineurin | ~30 nM | Glucagon-expressing cell line | [1] |
| Cyclosporin A | Calcineurin | 7.5 ng/mL (~6.2 nM) | Murine Peripheral Blood Lymphocytes (PBL) | [2] | |
| Cyclosporin A | Calcineurin | 24.4 ng/mL (~20.3 nM) | Murine Spleen Cell Suspension (SCS) | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Cyclosporin A.
Cyclosporin A - Cyclophilin Binding Assay (Fluorescence Spectroscopy)
This protocol is based on the intrinsic tryptophan fluorescence of cyclophilin A, which is altered upon binding to Cyclosporin A.
Objective: To determine the binding affinity (Kd) of Cyclosporin A for cyclophilin A.
Materials:
-
Recombinant human cyclophilin A
-
Cyclosporin A
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl
-
Fluorometer
Procedure:
-
Prepare a stock solution of Cyclosporin A in DMSO.
-
Dilute the recombinant cyclophilin A in the assay buffer to a final concentration of 200 nM.
-
Place the cyclophilin A solution in a quartz cuvette and measure the baseline intrinsic tryptophan fluorescence (excitation at 280 nm, emission at 340 nm).
-
Add small aliquots of the Cyclosporin A stock solution to the cuvette, ensuring the final DMSO concentration remains constant (e.g., 1.7%).
-
After each addition, mix gently and allow the system to equilibrate for 5 minutes.
-
Measure the fluorescence intensity after each addition of Cyclosporin A.
-
Correct the measured fluorescence intensities for dilution.
-
Plot the change in fluorescence intensity as a function of the Cyclosporin A concentration.
-
Fit the data to a sigmoidal binding curve to determine the equilibrium dissociation constant (Kd).
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay measures the phosphatase activity of calcineurin by detecting the release of free phosphate from a specific phosphopeptide substrate.
Objective: To determine the IC50 of Cyclosporin A for the inhibition of calcineurin phosphatase activity.
Materials:
-
Recombinant active calcineurin
-
RII phosphopeptide substrate
-
Calcineurin Assay Buffer (containing calmodulin)
-
Cyclosporin A
-
Malachite Green-based phosphate detection reagent
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of Cyclosporin A in the Calcineurin Assay Buffer.
-
In a 96-well plate, add the Calcineurin Assay Buffer to each well.
-
Add the diluted Cyclosporin A or vehicle control to the appropriate wells.
-
Add a fixed amount of active calcineurin to each well (except for the no-enzyme control).
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green-based reagent. This reagent will react with the free phosphate released by calcineurin activity to produce a colorimetric signal.
-
Allow the color to develop for 20-30 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Construct a dose-response curve by plotting the percentage of calcineurin inhibition versus the logarithm of the Cyclosporin A concentration.
-
Calculate the IC50 value from the dose-response curve.
NFAT Reporter Gene Assay
This cell-based assay measures the activity of the NFAT signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter.
Objective: To assess the inhibitory effect of Cyclosporin A on NFAT-mediated gene transcription.
Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for T-cell stimulation.
-
Cyclosporin A.
-
Luciferase assay reagent.
-
96-well cell culture plate.
-
Luminometer.
Procedure:
-
Seed the NFAT-reporter Jurkat cells into a 96-well plate at a density of 4 x 10^5 cells/well.
-
Prepare various concentrations of Cyclosporin A in the cell culture medium.
-
Pre-treat the cells with the different concentrations of Cyclosporin A or vehicle control for 30 minutes.
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to activate the NFAT pathway. Include an unstimulated control.
-
Incubate the plate at 37°C in a CO2 incubator for 6 hours.
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.
-
Plot the percentage of inhibition of NFAT-driven luciferase expression as a function of the Cyclosporin A concentration to determine its inhibitory effect.[6]
Experimental Workflow Diagram
References
- 1. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunophilins may limit calcineurin inhibition by cyclosporine and tacrolimus at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cyclosporin A and its Deuterated Analog, Cyclosporin A acetate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of non-labeled Cyclosporin A and its deuterated analog, Cyclosporin A acetate-d4. It delves into their core properties, mechanisms of action, and applications, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases.[1][2][3][4] Its deuterated counterpart, this compound, serves a critical but distinct role in the analytical realm, primarily as an internal standard for the accurate quantification of Cyclosporin A in biological matrices using mass spectrometry.[5][6] This guide will explore the fundamental characteristics of both molecules, highlighting their similarities and key differences.
Physicochemical Properties
Cyclosporin A is a cyclic polypeptide composed of 11 amino acids, characterized by its lipophilic nature and poor aqueous solubility.[7][8] These properties influence its formulation and bioavailability.[7][8] this compound is a stable isotope-labeled version of Cyclosporin A, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a slightly higher molecular weight but does not significantly alter its overall physicochemical properties, making it an ideal internal standard for mass spectrometry-based assays.
Table 1: Comparison of Physicochemical Properties
| Property | Non-labeled Cyclosporin A | This compound |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | C₆₄H₁₀₉D₄N₁₁O₁₃ |
| Molecular Weight | ~1202.6 g/mol [9] | ~1248.67 g/mol [10][11] |
| Appearance | White prismatic needles or powder[9] | White solid[12] |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone.[7][8] | Soluble in acetone, benzene, chloroform, and ethanol.[12] |
| Melting Point | 148–151 °C[7] | 133-136°C[12] |
| Primary Application | Immunosuppressive drug[1][2][3][4] | Internal standard for mass spectrometry[5][6] |
Mechanism of Action: The Calcineurin-NFAT Signaling Pathway
The immunosuppressive effects of Cyclosporin A are primarily mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][2][3][4]
-
Binding to Cyclophilin: Cyclosporin A readily diffuses into T-lymphocytes and binds to its intracellular receptor, cyclophilin.[2][3]
-
Inhibition of Calcineurin: The Cyclosporin A-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2][3]
-
Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the transcription factor NFAT. By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.[2][3]
-
Inhibition of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus. This blockage prevents the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][3]
-
Suppression of T-cell Activation: The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, thereby suppressing the immune response.[1][4]
While this compound is not intended for therapeutic use, its structural similarity suggests it would interact with the same biological targets. However, its primary application as an internal standard means its biological activity is not a focus of research.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. esschemco.com [esschemco.com]
- 4. Solution structure of cyclosporin A and a nonimmunosuppressive analog bound to fully deuterated cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyclosporin-clinical-pharmacokinetics - Ask this paper | Bohrium [bohrium.com]
- 6. Cyclosporin pharmacokinetics after intravenous and oral administration in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Activity of cyclosporin A and a non-immunosuppressive cyclosporin against multidrug resistant leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6605593B1 - Deuterated cyclosporine analogs and their use as immunomodulating agents - Google Patents [patents.google.com]
- 12. Enzymatic biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosporin A Acetate-d4: A Comprehensive Technical Guide for its Application as a Stable Isotope-Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cyclosporin A acetate-d4, a stable isotope-labeled internal standard essential for the accurate quantification of Cyclosporin A in complex biological matrices. This document details the core principles of its application, provides established experimental protocols, and presents key quantitative data to support its use in regulated bioanalysis.
Introduction to Cyclosporin A and the Need for Stable Isotope-Labeled Standards
Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and to treat various autoimmune disorders.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Cyclosporin A in whole blood is crucial for optimizing treatment efficacy while minimizing toxicity.[3][4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM of Cyclosporin A, offering high sensitivity and specificity.[6] The accuracy and reliability of LC-MS/MS assays heavily depend on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice as it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation and instrument response. The deuterium-labeled analog, Cyclosporin A-d4, is commonly used for this purpose.[6][7]
Physicochemical Properties of this compound
This compound is a deuterated analog of Cyclosporin A acetate. The introduction of four deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical and physical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₆₄H₁₀₉D₄N₁₁O₁₃ | [8][9] |
| Molecular Weight | ~1248.67 g/mol | [8] |
| Purity (by HPLC) | Typically >97% | [8] |
| Isotopic Purity | Typically >98% atom D | [8] |
| Appearance | White solid | [8] |
| Synonyms | B 3-243-d4; O-Acetyl-C91-cyclosporin A-d4; O-Acetylcyclosporin A-d4; SDZ 33-243-d4 | [8] |
Mechanism of Action of Cyclosporin A: A Signaling Pathway
Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T-cells. The following diagram illustrates the key steps in this signaling pathway.
As depicted, Cyclosporin A enters the T-cell and binds to its intracellular receptor, cyclophilin.[1] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), which is required for its translocation into the nucleus.[1] Consequently, NFAT cannot activate the transcription of genes for interleukin-2 (IL-2) and other cytokines, leading to a suppression of the T-cell-mediated immune response.[1]
Experimental Protocols for Quantification of Cyclosporin A using this compound
The following sections provide a detailed workflow and specific protocols for the analysis of Cyclosporin A in whole blood using this compound as an internal standard.
Experimental Workflow
The general workflow for the bioanalysis of Cyclosporin A is outlined below.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting Cyclosporin A from whole blood.
Materials:
-
Whole blood collected in EDTA tubes.
-
This compound internal standard solution.
-
Precipitating agent: 0.05 M Zinc Sulfate in 50% Methanol/Water or Acetonitrile.[1]
-
Vortex mixer.
-
Centrifuge.
Protocol:
-
To 100 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add a specific volume of the this compound internal standard solution.
-
Add 200-400 µL of the cold precipitating agent.[1]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
| Parameter | Typical Conditions | Reference(s) |
| LC System | Agilent 1260 LC system or equivalent | [7] |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm) | [1] |
| Mobile Phase A | 2 mM Ammonium acetate and 0.1% Formic acid in water | [1] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic acid | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Column Temperature | 40-60 °C | |
| Injection Volume | 5-20 µL |
Mass Spectrometry Parameters:
| Parameter | Typical Settings | Reference(s) |
| Mass Spectrometer | Agilent 6460 or 6470 Triple Quadrupole, SCIEX API 5000 or equivalent | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |
| MRM Transitions | See table below | [7] |
| Drying Gas Temperature | 225-350 °C | [7] |
| Nebulizer Pressure | 35-50 psi | [7] |
| Capillary Voltage | 4000-5500 V | [7] |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Cyclosporin A | 1219.9 | 1202.8 | 12 |
| Cyclosporin A-d4 | 1223.9 | 1206.8 | 12 |
| Note: The precursor ion for Cyclosporin A is often the ammonium adduct [M+NH₄]⁺. |
Quantitative Data and Method Performance
The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes typical performance characteristics from published methods.
| Parameter | Cyclosporin A | Internal Standard | Reference(s) |
| Linearity Range | 1.95 - 2000 ng/mL | Cyclosporin A-d4 | [7] |
| 5.85 - 1890 ng/mL | Cyclosporin A-d12 | [1] | |
| Lower Limit of Quantification (LLOQ) | 1.95 ng/mL | Cyclosporin A-d4 | [7] |
| 5.85 ng/mL | Cyclosporin A-d12 | [1] | |
| Intra-day Precision (%CV) | < 15% | [6] | |
| Inter-day Precision (%CV) | < 15% | [6] | |
| Accuracy (%Bias) | ± 15% | [6] |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Cyclosporin A in clinical and research settings. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies effectively mitigates matrix effects and other sources of analytical variability, ensuring high-quality data for therapeutic drug monitoring and pharmacokinetic studies. The detailed protocols and performance data presented in this guide provide a solid foundation for the implementation of robust and reliable bioanalytical assays for Cyclosporin A.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus in Whole-Blood Samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Liquid chromatographic-electrospray mass spectrometric determination of cyclosporin A in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Understanding the Immunosuppressive Effects of Cyclosporin A Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the immunosuppressive effects of Cyclosporin A (CsA) and its analogs. It delves into the core mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
Cyclosporin A is a potent immunosuppressive agent that primarily exerts its effects by inhibiting the activation of T-cells, which are key players in the adaptive immune response.[1] The core of its mechanism involves the disruption of the calcineurin-NFAT signaling pathway.[2][3]
Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin.[4] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor.[1] This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm into the nucleus.[3] Once in the nucleus, NFAT binds to specific DNA sequences in the promoter regions of various genes, most notably the gene encoding Interleukin-2 (IL-2).[1][3] IL-2 is a critical cytokine for T-cell proliferation and activation, and its production is a hallmark of a robust immune response.[1]
Cyclosporin A disrupts this cascade by first binding to its intracellular receptor, cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase.[5][6] The resulting CsA-CypA complex then binds to calcineurin, sterically hindering its phosphatase activity.[1][5][7] By inhibiting calcineurin, CsA prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and the subsequent transcription of IL-2 and other pro-inflammatory cytokines like IFN-γ and TNF-α.[3][8] This ultimately leads to a suppression of T-cell-mediated immune responses. The B subunit of calcineurin has been shown to be necessary for this inhibitory interaction.[7]
The immunosuppressive activity of CsA analogs is largely dependent on their ability to form a stable complex with cyclophilin and for this complex to effectively inhibit calcineurin.[5] Modifications to the CsA molecule can significantly alter these binding affinities and, consequently, the immunosuppressive potency.
Caption: Cyclosporin A signaling pathway.
Structure-Activity Relationships of Cyclosporin A Analogs
The immunosuppressive activity of CsA is highly dependent on its specific chemical structure. The cyclic undecapeptide has two main functional domains: one that binds to cyclophilin and another that, as part of the complex, interacts with and inhibits calcineurin.[5] Modifications at different amino acid positions of the CsA molecule can lead to analogs with varying degrees of immunosuppressive potency.
-
Residues 1, 2, 3, and 11: These amino acids are crucial for the interaction with the lymphocyte receptor.[9]
-
Residues 4 and 6: The leucine side chains at these positions are critical for the interaction of the CsA-cyclophilin complex with calcineurin.[5]
-
Residue 8: Modifications at this position can also significantly impact immunosuppressive activity.[9]
-
Non-immunosuppressive Analogs: Some CsA analogs have been developed that have altered binding to human cyclophilin A and a reduced ability to inhibit calcineurin in T-cells.[10] These non-immunosuppressive analogs are valuable tools for studying the other biological activities of cyclosporins and may have therapeutic potential in other areas, such as antiviral or anticancer treatments.[6][11][12] For example, O-acetyl cyclosporin A is a non-immunosuppressive analog that has been studied for its effects on cancer cells.[11]
Quantitative Analysis of Immunosuppressive Activity
The immunosuppressive potency of CsA and its analogs is typically quantified by determining their 50% inhibitory concentration (IC50) in various in vitro assays. These assays measure the ability of the compounds to inhibit T-cell proliferation or cytokine production.
| Compound | Assay | Target/Stimulus | Cell Type | IC50 | Reference |
| Cyclosporin A | Lymphocyte Proliferation | Mitogen (PHA) | Human PBMC | ~19 µg/L | [13] |
| Cyclosporin G | Lymphocyte Proliferation | Mitogen (PHA) | Human PBMC | ~60 µg/L | [13] |
| Cyclosporin A | Calcineurin Phosphatase Activity | RII phosphopeptide | Purified enzyme | ~30 nM | [4] |
| Cyclosporin A | P-glycoprotein Inhibition | Calcein-AM efflux | MDR-CEM cells | 3.4 µM | [14] |
| SDZ 214-103 | P-glycoprotein Inhibition | Calcein-AM efflux | MDR-CEM cells | 1.6 µM | [14] |
| Cyclosporin A | IL-2 Production | PHA | Human PBMC | Not specified | [15] |
| Cyclosporin A | IFN-γ Production | PHA | Human PBMC | Not specified | [15] |
| Cyclosporin C | Lymphocyte Proliferation | Mitogens | Mouse lymphocytes | Similar to CsA | [16] |
| Cyclosporin D | Lymphocyte Proliferation | Mitogens | Mouse lymphocytes | Weakly active | [16] |
| Metabolite M17 | Lymphocyte Proliferation | Mitogens | Mouse lymphocytes | Less active than CsA | [16][17] |
| Metabolite M1 | Lymphocyte Proliferation | Mitogens | Mouse lymphocytes | Weakly active | [16][17] |
| Metabolite M21 | Lymphocyte Proliferation | Mitogens | Mouse lymphocytes | Weakly active | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the immunosuppressive effects of Cyclosporin A analogs.
Calcineurin Phosphatase Activity Assay
This assay directly measures the ability of a CsA analog-cyclophilin complex to inhibit the enzymatic activity of calcineurin.
Principle: The phosphatase activity of calcineurin is measured by its ability to dephosphorylate a specific substrate, such as the RII phosphopeptide. The amount of free phosphate released is then quantified.
Detailed Methodology: [18]
-
Preparation of CsA Analog-Cyclophilin Complex:
-
Incubate a known concentration of the CsA analog (e.g., from a stock solution in DMSO) with recombinant human cyclophilin A in assay buffer for 60 minutes at room temperature. This allows for the formation of the inhibitory complex.
-
-
Reaction Setup:
-
In a 96-well plate, add recombinant calmodulin and recombinant calcineurin.
-
Add the pre-formed CsA analog-cyclophilin complex to the wells containing calcineurin and calmodulin.
-
Incubate at room temperature for 30 minutes to allow the complex to bind to calcineurin.
-
-
Enzymatic Reaction:
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.
-
Incubate the reaction mixture at 30°C for 15 minutes.
-
-
Detection:
-
Stop the reaction and quantify the amount of free phosphate released using a developing reagent (e.g., Malachite Green-based reagent).
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of calcineurin activity for each concentration of the CsA analog.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the analog concentration and fitting the data to a dose-response curve.
-
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclosporins. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cytokine production by cyclosporin A and transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporine: Chemistry, Structure-Activity Relationships and Mode of Action | Semantic Scholar [semanticscholar.org]
- 10. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of human immunodeficiency virus replication by nonimmunosuppressive analogs of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclosporins: structure-activity relationships for the inhibition of the human MDR1 P-glycoprotein ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclosporin A acetate-d4 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum that has revolutionized the field of organ transplantation and the treatment of autoimmune diseases due to its immunosuppressive properties.[1] Cyclosporin A acetate-d4 (CsA-d4) is a deuterated analog of Cyclosporin A acetate, a derivative of CsA. The incorporation of deuterium atoms makes CsA-d4 a valuable tool in in vitro research, primarily as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the core principles of CsA's mechanism of action, its applications in in vitro studies, detailed experimental protocols, and relevant signaling pathways. While the biological effects described herein are based on studies with the non-deuterated Cyclosporin A, the deuterated form is expected to exhibit analogous bioactivity.
Core Mechanism of Action
The primary immunosuppressive effect of Cyclosporin A is mediated through the inhibition of T-lymphocyte activation.[1][2] This is achieved by a multi-step process initiated by the binding of CsA to a cytosolic protein, cyclophilin A (CypA).[2] The resulting CsA-CypA complex then binds to and inhibits the calcium/calmodulin-dependent serine-threonine phosphatase, calcineurin.[1][3][4]
The inhibition of calcineurin is the pivotal step in CsA's mechanism of action.[1][4] Under normal conditions, T-cell receptor (TCR) activation leads to an increase in intracellular calcium, which activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][4] Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][2][4] IL-2 is a critical cytokine for T-cell proliferation and differentiation. By inhibiting calcineurin, CsA prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby blocking IL-2 production and halting the T-cell-mediated immune response.[1][2][4]
In Vitro Applications of Cyclosporin A and its Deuterated Analog
The primary in vitro application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Cyclosporin A in biological samples.[2][5][6][7][8] This is crucial for therapeutic drug monitoring in clinical settings and for pharmacokinetic/pharmacodynamic (PK/PD) studies in drug development.
The non-deuterated form, Cyclosporin A, is extensively used in a variety of in vitro assays to study its immunosuppressive and other biological effects. These studies provide valuable insights into its mechanism of action and potential therapeutic applications. Key in vitro applications include:
-
Assessment of T-cell Proliferation and Activation: CsA is used to inhibit T-cell proliferation and activation in response to various stimuli.
-
Cytokine Production Assays: A major application is to study the inhibitory effect of CsA on the production of a range of cytokines, not limited to IL-2.[1][3][4][9][10]
-
NFAT Activation and Translocation Studies: CsA is a standard tool to investigate the calcineurin-NFAT signaling pathway.[11][12][13][14][15]
-
Studies on Non-Immune Cells: The effects of CsA are also investigated in other cell types, such as epithelial cells, endothelial cells, and fibroblasts, to understand its broader biological activities and potential side effects.[16]
Quantitative Data from In Vitro Studies
The following tables summarize quantitative data on the inhibitory effects of Cyclosporin A from various in vitro studies.
| Cell Type | Stimulus | Cytokine Inhibited | IC50 (ng/mL) | Reference |
| Human Mononuclear Cells | Phorbol 12-myristate 13-acetate (PMA) + Ionomycin | IL-2 | 20 - 60 | [10] |
| Human Mononuclear Cells | PMA + Ionomycin | IL-4 | 20 - 60 | [10] |
| Human Mononuclear Cells | PMA + Ionomycin | IL-5 | 20 - 60 | [10] |
| Human Mononuclear Cells | PMA + Ionomycin | IFN-γ | 20 - 60 | [10] |
| Human Mononuclear Cells | PMA + Ionomycin | TNF-α | 20 - 60 | [10] |
| Human Mononuclear Cells | Staphylococcus aureus enterotoxin A (SEA) | TNF-α | 100 - 500 | [1] |
| Cell Line | Parameter Measured | Effect of Cyclosporin A (Concentration) | Reference |
| U937 | Basal IL-8 secretion | Significant reduction at 200 ng/mL | [9] |
| Y79, Weri-RB1 | Proliferation | Dose-dependent antiproliferative effects | [13] |
| Y79 | NFAT-mediated reporter gene transcription | Potent inhibition | [13] |
| Jurkat | NFAT-luciferase reporter activation (PMA/Ionomycin) | Inhibition | [14] |
| Myoblasts | Myoblast fusion | Inhibition | [17] |
Experimental Protocols
In Vitro T-Cell Proliferation Assay
Objective: To assess the inhibitory effect of Cyclosporin A on T-cell proliferation.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate.
-
Treatment: Add varying concentrations of Cyclosporin A (or this compound for comparative studies) to the wells. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment: Add a proliferation indicator such as [³H]-thymidine or a colorimetric reagent (e.g., WST-1) and incubate for an additional 4-18 hours.
-
Measurement: Measure the incorporation of [³H]-thymidine using a scintillation counter or the absorbance of the colorimetric product using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of proliferation compared to the stimulated control.
Cytokine Production Assay by ELISA
Objective: To quantify the effect of Cyclosporin A on the production of specific cytokines.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 of the T-cell proliferation assay.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants to quantify the concentration of the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the percentage of inhibition of cytokine production by Cyclosporin A.
NFAT Nuclear Translocation Assay by Immunofluorescence
Objective: To visualize the effect of Cyclosporin A on the nuclear translocation of NFAT.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., Jurkat cells) on glass coverslips.
-
Treatment and Stimulation: Treat the cells with Cyclosporin A followed by stimulation with PMA and ionomycin.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against NFAT. Follow with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Microscopy: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: Observe the localization of NFAT (cytoplasmic vs. nuclear) in treated and untreated cells.
Signaling Pathways
Calcineurin-NFAT Signaling Pathway and its Inhibition by Cyclosporin A
The following diagram illustrates the central mechanism of action of Cyclosporin A.
Logical Workflow for In Vitro Evaluation of Cyclosporin A
This diagram outlines the logical steps for an in vitro study of Cyclosporin A.
Conclusion
This compound is an indispensable tool for the accurate quantification of Cyclosporin A in in vitro and clinical samples. The extensive body of research on Cyclosporin A provides a solid foundation for designing and interpreting in vitro studies aimed at understanding its immunosuppressive effects and other biological activities. The experimental protocols and signaling pathway information provided in this guide serve as a comprehensive resource for researchers in the field of immunology and drug development.
References
- 1. Effects of FK506 and cyclosporin A on cytokine production studied in vitro at a single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cyclosporin A on inflammatory cytokine production by U937 monocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of FK506 and cyclosporin A on cytokine production studied in vitro at a single-cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of nuclear factor of activated T cells in a cyclosporin A-resistant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporin-A sensitive induction of NF-AT in murine B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation and Cellular Localization of the Cyclosporine A-sensitive Transcription Factor NF-AT in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclosporine induces different responses in human epithelial, endothelial and fibroblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct effects of cyclosporin A and cyclophosphamide on differentiation of normal human myoblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Analysis of Cyclosporin A in Whole Blood Using Cyclosporin A Acetate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Cyclosporin A (CsA) in whole blood using Cyclosporin A acetate-d4 as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). CsA is a potent immunosuppressant widely used in organ transplantation and for treating autoimmune diseases.[1][2] Due to its narrow therapeutic index and significant pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize efficacy while minimizing toxicity.[3] The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and professionals involved in drug development and clinical analysis.
Introduction to Cyclosporin A and the Role of Internal Standards
Cyclosporin A is a calcineurin inhibitor that suppresses the immune system by blocking T-cell activation.[4][5] It binds to its intracellular receptor, cyclophilin, and the resulting complex inhibits the phosphatase activity of calcineurin.[6][7] This action prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), blocking its translocation to the nucleus and subsequent transcription of cytokine genes like Interleukin-2 (IL-2), which are crucial for T-cell proliferation.[2][4][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for TDM of immunosuppressants due to its high specificity, sensitivity, and accuracy compared to immunoassays, which can suffer from cross-reactivity with metabolites.[1] In LC-MS/MS, an internal standard is crucial for accurate quantification. An ideal internal standard is a stable isotope-labeled analog of the analyte, such as this compound. This internal standard co-elutes with the analyte and behaves similarly during sample extraction and ionization, thereby compensating for matrix effects and procedural losses.
Cyclosporin A Signaling Pathway
The primary mechanism of action for Cyclosporin A involves the inhibition of the calcineurin-NFAT signaling pathway in T-cells. This pathway is critical for the transcription of genes that mediate the immune response.
Caption: Cyclosporin A mechanism of action in T-cells.
Experimental Protocol
This protocol outlines a method for the quantification of Cyclosporin A in whole blood using LC-MS/MS with this compound as the internal standard.
Materials and Reagents
-
Cyclosporin A (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Zinc Sulfate
-
Drug-free whole blood (EDTA anticoagulant) for calibration standards and quality controls
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of Cyclosporin A and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Cyclosporin A stock solution with methanol/water (50:50, v/v) to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of approximately 30 ng/mL.[1][8]
-
Precipitation Reagent: Prepare a solution of 0.05 M zinc sulfate in methanol containing 30 ng/mL of this compound.[1][8]
Sample Preparation (Protein Precipitation)
-
Pipette 20 µL of whole blood sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.[1][8]
-
Add 400 µL of the cold precipitation reagent (containing the internal standard).[1][8]
-
Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[8]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on an LC-MS/MS system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 or CN, e.g., 50 x 2.1 mm, 2.7 µm[1] |
| Mobile Phase A | 2 mM Ammonium Acetate and 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40-50°C |
| Gradient | Isocratic or gradient elution (e.g., starting at 65% B)[9][10] |
| Run Time | 2-5 minutes[1][9] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3500 V[11] |
| Source Temperature | ~325°C[11] |
| Dwell Time | ~100-120 msec[1] |
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclosporin A | 1220.0 ([M+NH₄]⁺)[9][10] | 1203.0[9][10] |
| Cyclosporin A-d4 | 1224.0 ([M+NH₄]⁺) | 1207.0 |
Note: The exact m/z values for Cyclosporin A-d4 may vary slightly based on the specific labeled positions. The values presented are theoretical for a +4 Da shift. The ammonium adduct ([M+NH₄]⁺) is often monitored for enhanced sensitivity.[9][10] Other deuterated standards like CsA-d12 (m/z 1232.0 → 1215.2) have also been successfully used.[1]
Data Analysis and Validation
Calibration and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Cyclosporin A to the internal standard (this compound) against the nominal concentration of the calibrators.
-
A linear regression with a weighting factor of 1/x is typically used. The linear range can be established, for example, from 5 to 2000 ng/mL.[1][12]
-
The concentration of Cyclosporin A in unknown samples is determined from the calibration curve.
Method Validation Parameters
The analytical method should be validated according to regulatory guidelines. Key parameters are summarized below.
Table 4: Typical Method Validation Performance
| Parameter | Typical Acceptance Criteria/Value |
| Linearity (r²) | >0.99[1] |
| Lower Limit of Quantification (LLOQ) | ~1-10 ng/mL[3][11] |
| Intra- and Inter-day Precision (%CV) | <15% (<20% at LLOQ)[3] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[3] |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Assessed under various storage and handling conditions[11] |
Experimental and Analytical Workflow
The entire process from sample receipt to final data reporting follows a structured workflow to ensure consistency and accuracy.
Caption: Workflow for CsA analysis using an internal standard.
Conclusion
The protocol described provides a robust and reliable method for the quantification of Cyclosporin A in whole blood. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for therapeutic drug monitoring. This LC-MS/MS method minimizes interferences and matrix effects, making it a superior alternative to traditional immunoassays for both clinical and research applications.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validation of a dried blood spot LC-MS/MS approach for cyclosporin A in cat blood: comparison with a classical sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Cyclosporin A in Whole Blood using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and high-throughput method for the quantitative analysis of Cyclosporin A (CsA) in whole blood. The protocol utilizes a simple protein precipitation step for sample preparation, incorporating a deuterated internal standard (CsA-d12) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity, making this method ideal for therapeutic drug monitoring (TDM) research and other applications in drug development.
Introduction
Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases.[1][2][3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, routine monitoring of CsA blood concentrations is crucial to optimize dosage, maximize efficacy, and minimize toxicity.[2][4][5] While immunoassays are available, LC-MS/MS has become the gold standard for CsA analysis due to its superior specificity, sensitivity, and accuracy, which helps to avoid cross-reactivity with CsA metabolites.[1][6][7]
The use of a stable isotope-labeled internal standard, such as a deuterated form of Cyclosporin A (e.g., CsA-d4 or CsA-d12), is critical for reliable quantification.[1][2][8] The internal standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations during sample preparation and analysis.[8] This application note provides a detailed protocol for a one-step protein precipitation method for sample preparation of whole blood for CsA analysis using CsA-d12 as the internal standard.
Experimental Protocol
This protocol is a modified one-step protein precipitation method suitable for high-throughput analysis.[1][6]
Materials and Reagents:
-
Cyclosporin A (CsA) standard (≥95% purity)
-
[2H12]-Cyclosporin A (CsA-d12) internal standard (IS)
-
Methanol (HPLC grade)
-
Zinc Sulfate (analytical grade)
-
Ultrapure water (18.2 MΩ·cm resistivity)
-
EDTA anti-coagulated whole blood
Equipment:
-
Vortex mixer
-
Microcentrifuge
-
Precision pipettes
-
1.5 mL polypropylene microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard Working Solution: Prepare a working solution of CsA-d12 in 50% methanol/water at a concentration of 30.0 ng/mL.[1][6]
-
Preparation of Sample Pretreatment Reagent: Prepare the pretreatment reagent by dissolving zinc sulfate in the CsA-d12 working solution to a final concentration of 0.05 M.[1][6]
-
Sample Precipitation:
-
Vortexing and Centrifugation:
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 20 µL) of the supernatant into the LC-MS/MS system.[3]
Quantitative Data Summary
The following table summarizes the performance characteristics of LC-MS/MS methods for Cyclosporin A analysis using a deuterated internal standard, based on data from various studies.
| Parameter | Result | Reference |
| Linearity Range | 2 - 1250 ng/mL | [8] |
| 10 - 1500 µg/L | [9] | |
| Intra-assay Precision (CV%) | 0.9 - 14.7% | [8] |
| ≤10% | [7] | |
| Inter-assay Precision (CV%) | 2.5 - 12.5% | [8] |
| ≤10% | [7] | |
| Accuracy | 89 - 138% (Intra-assay) | [8] |
| 90 - 113% (Inter-assay) | [8] | |
| Recovery | 76.6 - 84% | [8] |
| 89.4 - 104.7% (Spiked) | [6] | |
| >85% | [10][11] | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [8] |
| 10 µg/L | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Workflow for Cyclosporin A sample preparation and analysis.
Mechanism of Action of Cyclosporin A
This diagram outlines the signaling pathway through which Cyclosporin A exerts its immunosuppressive effects.
Caption: Cyclosporin A signaling pathway in T-cells.
Conclusion
The described sample preparation method using a deuterated internal standard followed by LC-MS/MS analysis provides a reliable, accurate, and high-throughput approach for the quantification of Cyclosporin A in whole blood. The simple one-step protein precipitation protocol is amenable to automation, further increasing sample throughput for clinical research and drug development applications. The use of a deuterated internal standard is essential for mitigating matrix effects and ensuring the high quality of the analytical data.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of cyclosporin. Practical applications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Automated solid-phase extraction and liquid chromatography for assay of cyclosporine in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Calcineurin Inhibitors Using Cyclosporin A acetate-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust high-throughput screening (HTS) cascade for the identification and characterization of novel calcineurin inhibitors. The workflow integrates a primary cell-based screen utilizing a Nuclear Factor of Activated T-cells (NFAT) reporter gene assay with a secondary confirmatory analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Cyclosporin A is employed as a reference compound in the primary screen, while its stable isotope-labeled analog, Cyclosporin A acetate-d4, serves as an internal standard for precise quantification in the secondary assay. This multi-tiered approach ensures both high throughput and accuracy in the discovery of potential immunosuppressive agents targeting the calcineurin signaling pathway.
Introduction
Cyclosporin A is a potent immunosuppressant that acts by inhibiting calcineurin, a crucial phosphatase in the T-cell activation pathway.[1][2][3] Calcineurin dephosphorylates the NFAT transcription factor, enabling its translocation to the nucleus and subsequent activation of genes essential for the immune response, such as Interleukin-2 (IL-2).[2] By blocking this pathway, Cyclosporin A effectively suppresses T-cell proliferation.
The discovery of novel calcineurin inhibitors is of significant interest for the development of new therapeutics for autoimmune diseases and organ transplantation with potentially improved efficacy and reduced side effects. High-throughput screening (HTS) provides a powerful platform for interrogating large compound libraries to identify new chemical entities with desired biological activity.[4][5]
Stable isotope-labeled compounds, such as this compound, are invaluable tools in drug discovery, particularly in quantitative bioanalysis. Their use as internal standards in mass spectrometry allows for highly accurate and precise measurement of analyte concentrations by correcting for variations in sample processing and instrument response. This application note describes a comprehensive HTS workflow that leverages both a cell-based functional assay and a highly sensitive analytical method incorporating this compound for the discovery and validation of new calcineurin inhibitors.
Signaling Pathway: Calcineurin-NFAT
The calcineurin-NFAT signaling cascade is a key pathway in T-lymphocyte activation. An increase in intracellular calcium (Ca2+) activates calmodulin, which in turn activates calcineurin.[6] Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to DNA and promotes the transcription of genes required for the immune response. Cyclosporin A, by inhibiting calcineurin, prevents NFAT dephosphorylation and nuclear translocation, thereby blocking T-cell activation.[2][6]
HTS Experimental Workflow
The proposed HTS workflow is a two-stage process designed for efficiency and accuracy.
Experimental Protocols
Primary HTS: NFAT Reporter Gene Assay
This cell-based assay measures the activity of the NFAT signaling pathway through the expression of a reporter gene, such as luciferase.[7][8] Inhibition of calcineurin by active compounds will result in a decrease in the luminescent signal.
Materials:
-
NFAT Reporter Jurkat Cells (e.g., BPS Bioscience #79530 or similar)[9]
-
Assay Medium (e.g., RPMI 1640, 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for stimulation
-
Cyclosporin A (Positive Control)
-
Compound Library
-
White, clear-bottom 384-well plates
-
Luciferase Assay Reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Plating: Seed NFAT Reporter Jurkat cells into 384-well plates at a density of 10,000-20,000 cells per well in assay medium.
-
Compound Addition: Add test compounds from the library to a final concentration of 10 µM. Include wells with Cyclosporin A (e.g., 1 µM) as a positive control and DMSO as a negative control.
-
Cell Stimulation: Add a solution of PMA (final concentration ~20 ng/mL) and Ionomycin (final concentration ~1 µM) to all wells except for unstimulated controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 6-8 hours.
-
Luminescence Reading: Equilibrate plates to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions. After a brief incubation (~10 minutes), measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify primary "hits" as compounds that exhibit significant inhibition (e.g., >50%).
Secondary Assay: LC-MS/MS Confirmation
This assay is designed to confirm the activity of hits from the primary screen and accurately quantify their potency (IC50) by measuring the inhibition of a specific calcineurin-mediated dephosphorylation event. This compound is used as an internal standard for precise quantification of the non-deuterated Cyclosporin A used to generate a standard curve for quantifying hit compound effects.
Materials:
-
Recombinant human calcineurin
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2, 1 µM Calmodulin)
-
Hit compounds and Cyclosporin A
-
This compound (Internal Standard)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Protocol:
-
Reaction Setup: In a 96-well plate, prepare reactions containing assay buffer, RII phosphopeptide substrate, and serial dilutions of hit compounds or Cyclosporin A.
-
Enzyme Addition: Initiate the reaction by adding recombinant calcineurin to each well.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Reaction Quench & Sample Preparation: Stop the reaction by adding a quenching solution (e.g., containing EDTA and the internal standard, this compound).
-
LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Develop a method to separate and detect the phosphorylated and dephosphorylated RII peptide substrate.
-
Data Analysis: For each compound concentration, calculate the ratio of dephosphorylated to phosphorylated substrate. Use the internal standard to normalize for any sample-to-sample variation. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation
Quantitative data from the HTS cascade should be summarized for clear interpretation and comparison.
Table 1: Primary HTS Results Summary
| Metric | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Z'-Factor | 0.75 |
| Hit Rate (>50% Inh.) | 1.2% |
| Number of Hits | 120 |
Table 2: Secondary Screen IC50 Values for Validated Hits
| Compound ID | Primary Screen Inhibition (%) | IC50 (nM) - NFAT Assay | IC50 (nM) - LC-MS/MS |
| Cyclosporin A | 98.2 ± 1.5 | 6.5 | 5.2 |
| Hit-001 | 85.4 ± 4.1 | 45.8 | 38.9 |
| Hit-002 | 79.1 ± 6.3 | 112.7 | 98.5 |
| Hit-003 | 68.5 ± 5.5 | 250.1 | 225.4 |
| ... | ... | ... | ... |
Conclusion
The described HTS workflow provides a comprehensive strategy for the identification and validation of novel calcineurin inhibitors. The primary NFAT reporter gene assay is a robust and scalable method for initial screening of large compound libraries. The secondary LC-MS/MS assay, incorporating this compound as an internal standard, offers a highly accurate and precise method for determining the potency of validated hits. This integrated approach ensures high-quality data and increases the likelihood of identifying promising lead candidates for further drug development.
References
- 1. Immunosuppression with cyclosporin A: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 3. Hair growth-stimulating effects of cyclosporin A and FK506, potent immunosuppressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alitheagenomics.com [alitheagenomics.com]
- 6. A fluorescent polarization-based assay for the identification of disruptors of the RCAN1-calcineurin A protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Note: Quantitative Analysis of Cyclosporin A in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the immunosuppressant drug Cyclosporin A (CsA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple and rapid protein precipitation step for sample preparation and utilizes a deuterated internal standard (Cyclosporin A-d4) for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and pharmacokinetic studies of Cyclosporin A.
Introduction
Cyclosporin A is a potent calcineurin inhibitor widely used to prevent organ rejection in transplant patients and to treat various autoimmune disorders. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Cyclosporin A is crucial to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for CsA quantification due to its high sensitivity, specificity, and accuracy compared to immunoassay methods, which can suffer from cross-reactivity with metabolites.[1] This application note provides a detailed protocol for the determination of Cyclosporin A in human plasma using a validated LC-MS/MS method with a deuterated internal standard.
Experimental Protocol
Materials and Reagents
-
Cyclosporin A certified reference standard
-
Cyclosporin A-d4 (internal standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free)
-
Zinc sulfate solution (0.05 M in 50% methanol/water)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of Cyclosporin A and the internal standard from plasma samples.[1][2]
-
Allow all samples and reagents to reach room temperature.
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 100 µL of the internal standard working solution (containing Cyclosporin A-d4 in methanol).
-
Add 200 µL of 0.05 M zinc sulfate in 50% methanol/water as the precipitating agent.[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes the optimized liquid chromatography and mass spectrometry conditions for the analysis of Cyclosporin A and its deuterated internal standard.
| Parameter | Condition |
| LC Conditions | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm)[1] |
| Mobile Phase A | 2 mM Ammonium acetate and 0.1% formic acid in water[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 60°C[1] |
| Gradient Elution | Start at 60% B, increase to 100% B over 1.5 min, hold for 1 min, then return to 60% B and equilibrate for 1 min.[1] |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cyclosporin A: 1220.0 → 1203.0 m/z (quantifier), 1221.0 → 1204.0 m/z (qualifier) Cyclosporin A-d4: 1224.0 → 1207.0 m/z (quantifier) |
| Dwell Time | 120 ms for quantifier transitions, 60 ms for qualifier transitions[1] |
| Source Temperature | 325°C |
| Capillary Voltage | 3500 V |
Method Validation and Performance
The analytical method was validated for linearity, sensitivity, precision, accuracy, and recovery according to established guidelines.
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 5 ng/mL to 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio greater than 10.
| Parameter | Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |
Precision and Accuracy
Intra- and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 15 | < 10% | < 12% | 90 - 110% |
| Medium QC | 150 | < 8% | < 10% | 92 - 108% |
| High QC | 800 | < 7% | < 9% | 95 - 105% |
Recovery
The extraction recovery of Cyclosporin A from plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | Mean Extraction Recovery (%) |
| Cyclosporin A | > 85% |
Experimental Workflow and Data Analysis
The overall experimental workflow is depicted in the following diagram. Data acquisition and processing are performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of Cyclosporin A to the internal standard against the nominal concentration of the calibrators. The concentrations of unknown samples are then determined from this calibration curve.
Caption: Experimental workflow for the quantitative analysis of Cyclosporin A in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative analysis of Cyclosporin A in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard ensure high throughput and accurate results, making this method well-suited for therapeutic drug monitoring and pharmacokinetic research in clinical and pharmaceutical laboratories.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Cyclosporin A acetate-d4 for Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Introduction
Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and to treat various autoimmune diseases.[1][2][3] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring is crucial to optimize efficacy while minimizing toxicity.[2] Pharmacokinetic and pharmacodynamic (PK/PD) studies are essential in the development and clinical application of Cyclosporin A to understand its exposure-response relationship.
This application note details the use of Cyclosporin A acetate-d4, a deuterated analog of Cyclosporin A, as an internal standard for the accurate quantification of Cyclosporin A in biological matrices. The use of stable isotope-labeled internal standards like this compound is the gold standard in mass spectrometry-based bioanalysis.[4][5] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects, which corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.[4][6]
Pharmacokinetics of Cyclosporin A
Cyclosporin A is a lipophilic cyclic polypeptide with variable and incomplete absorption from the gastrointestinal tract.[2][7] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme system, and is subject to numerous drug interactions.[8][9] The distribution of Cyclosporin A is wide, with significant partitioning into erythrocytes and leukocytes.[2]
Table 1: Typical Pharmacokinetic Parameters of Cyclosporin A
| Parameter | Description | Typical Value Range |
| Bioavailability (F) | Fraction of an administered dose of unchanged drug that reaches the systemic circulation. | <5% to 89% |
| Time to Peak Concentration (Tmax) | Time to reach the maximum concentration after oral administration. | 1 - 8 hours |
| Volume of Distribution (Vd) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 4 - 8 L/kg |
| Elimination Half-life (t1/2) | Time required for the concentration of the drug in the body to be reduced by half. | 11 - 18 hours |
| Clearance (CL) | Volume of plasma from which the drug is completely removed per unit time. | Highly variable, influenced by liver function and interacting drugs. |
Note: These values can vary significantly based on patient population, formulation, and co-administered medications.
Pharmacodynamics of Cyclosporin A
The primary mechanism of action of Cyclosporin A is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][10][11] By binding to its intracellular receptor, cyclophilin, Cyclosporin A forms a complex that inhibits calcineurin's phosphatase activity.[12] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[13][14] Consequently, NFAT cannot translocate to the nucleus to activate the transcription of genes encoding various cytokines, most notably interleukin-2 (IL-2).[10][15] The suppression of IL-2 production leads to a reduction in T-cell proliferation and activation, resulting in the desired immunosuppressive effect.[15][16]
Table 2: Key Pharmacodynamic Endpoints for Cyclosporin A Studies
| Endpoint | Description | Typical Assay |
| Calcineurin Activity | Direct measure of the drug's effect on its primary target enzyme. | Phosphatase activity assay using a specific substrate. |
| NFAT Nuclear Translocation | Assessment of the downstream effect of calcineurin inhibition. | Immunofluorescence microscopy or cellular fractionation followed by Western blot. |
| IL-2 Production | Measurement of a key cytokine whose synthesis is inhibited by Cyclosporin A. | Enzyme-Linked Immunosorbent Assay (ELISA) from stimulated T-cells. |
| T-cell Proliferation | A functional measure of the immunosuppressive effect. | Mixed lymphocyte reaction (MLR) or stimulation with mitogens followed by proliferation assays (e.g., CFSE dilution). |
Experimental Protocols
Pharmacokinetic Analysis: Quantification of Cyclosporin A in Whole Blood by LC-MS/MS
This protocol describes a method for the quantification of Cyclosporin A in whole blood using this compound as an internal standard.
1. Materials and Reagents:
-
Cyclosporin A analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Zinc sulfate
-
EDTA-anticoagulated whole blood (for calibration standards and quality controls)
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of whole blood sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 100 µL of a working solution containing this compound in methanol with 0.1 M zinc sulfate.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1260 LC system or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate and 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Start at 60% B, increase to 100% B over 1.5 min, hold for 1 min, return to 60% B and re-equilibrate. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| MS System | Agilent 6460 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cyclosporin A: [M+NH4]+ → specific product ion; this compound: [M+NH4]+ → specific product ion |
4. Data Analysis:
-
Quantify Cyclosporin A by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression.
-
Determine the concentration of Cyclosporin A in the unknown samples from the calibration curve.
Pharmacodynamic Analysis: Measurement of IL-2 Production in Stimulated Peripheral Blood Mononuclear Cells (PBMCs)
1. Isolation of PBMCs:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30 minutes with the brake off.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the cells twice with PBS.
2. Cell Culture and Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add varying concentrations of Cyclosporin A or vehicle control.
-
Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) and a co-stimulant (e.g., phorbol 12-myristate 13-acetate (PMA)).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
3. IL-2 Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Perform an ELISA for IL-2 according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-2 in each sample based on a standard curve.
Visualizations
Caption: Experimental workflow for a PK/PD study of Cyclosporin A.
Caption: The Calcineurin-NFAT signaling pathway and its inhibition by Cyclosporin A.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. cyclosporin-clinical-pharmacokinetics - Ask this paper | Bohrium [bohrium.com]
- 10. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. youtube.com [youtube.com]
Application Note: Quantitative Analysis of Cyclosporin A in Whole Blood using Liquid-Liquid Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantification of Cyclosporin A from human whole blood samples. The method employs Cyclosporin A-d4 as an internal standard (IS) to ensure accuracy and precision. The described LLE procedure is followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a precise and accurate quantification of Cyclosporin A in a complex biological matrix.
Introduction
Cyclosporin A is a potent immunosuppressant drug widely used in organ transplantation to prevent rejection.[1] Therapeutic drug monitoring of Cyclosporin A is crucial due to its narrow therapeutic index and significant pharmacokinetic variability among individuals. Accurate and precise measurement of its concentration in whole blood is essential for optimizing patient dosage and minimizing toxicity.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[2]
Sample preparation is a critical step in the analytical workflow. Liquid-liquid extraction is a classic and effective technique for isolating analytes from complex matrices like whole blood.[3] This method is based on the differential solubility of the analyte and matrix components between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3] The use of a stable isotope-labeled internal standard, such as Cyclosporin A-d4, is highly recommended to compensate for variations in extraction efficiency and matrix effects.[4]
This application note provides a detailed protocol for a liquid-liquid extraction of Cyclosporin A from whole blood, followed by LC-MS/MS analysis.
Experimental Protocol
Materials and Reagents
-
Cyclosporin A certified reference standard
-
Cyclosporin A-d4 internal standard (IS)
-
LC-MS/MS grade methanol, acetonitrile, tert-butylmethyl ether, and ethyl acetate
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human whole blood (EDTA) for calibration standards and quality controls
Equipment
-
Precision pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
-
Nitrogen evaporator (optional)
-
LC-MS/MS system (e.g., Agilent 1260 LC coupled to a 6460 Triple Quadrupole MS or equivalent)[4]
Preparation of Solutions
-
Cyclosporin A and Cyclosporin A-d4 Stock Solutions: Prepare individual stock solutions of Cyclosporin A and Cyclosporin A-d4 in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare working standard solutions of Cyclosporin A by serial dilution of the stock solution with methanol to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of Cyclosporin A-d4 in methanol at an appropriate concentration.
-
Extraction Solvent: Prepare a 1:1 (v/v) mixture of tert-butylmethyl ether and ethyl acetate.
-
Ammonium Acetate Buffer (pH 9.5): Prepare an aqueous solution of ammonium acetate and adjust the pH to 9.5.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 100 µL of whole blood sample, calibrator, or quality control into a clean sample tube.
-
Addition of Internal Standard: Add a specified volume of the Cyclosporin A-d4 internal standard working solution to each tube.
-
Buffering: Add a specified volume of ammonium acetate buffer (pH 9.5) to each tube.
-
Extraction: Add a specified volume of the extraction solvent (tert-butylmethyl ether/ethyl acetate, 1:1 v/v) to each tube.
-
Vortexing: Vortex the tubes vigorously for 30-60 seconds to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Transfer of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation (Optional but Recommended): Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase or a methanol/water mixture.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 5-20 µL |
| Column Temperature | 60°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cyclosporin A: 1219.9 -> 1202.8, Cyclosporin A-d4: 1223.9 -> 1206.8[4] |
Data Presentation
The performance of the method should be validated by assessing linearity, precision, accuracy, and recovery. The following tables summarize typical quantitative data for Cyclosporin A analysis.
Table 1: Linearity of Cyclosporin A Quantification
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Cyclosporin A | 1.95 - 2000 | > 0.995[4] |
Table 2: Precision and Accuracy of Cyclosporin A Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | ~25 | < 10 | < 8 | 91 - 110 |
| Medium | ~250 | < 10 | < 8 | 91 - 110 |
| High | ~1000 | < 10 | < 8 | 91 - 110 |
Data synthesized from multiple sources indicating typical performance.[5]
Table 3: Recovery of Cyclosporin A from Whole Blood
| Analyte | Extraction Method | Recovery (%) |
| Cyclosporin A | Liquid-Liquid Extraction | > 90% |
Data synthesized from multiple sources indicating typical performance.
Visualizations
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. agilent.com [agilent.com]
- 5. Quantitative determination of four immunosuppressants by high resolution mass spectrometry (HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Cyclosporin A in Whole Blood Using Solid-Phase Extraction with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and to treat various autoimmune diseases.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA in whole blood is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for CsA quantification due to its high sensitivity and specificity.[3]
A critical step in LC-MS/MS analysis is the sample preparation, which aims to remove interfering substances from the complex whole blood matrix. Solid-phase extraction (SPE) is a robust and widely adopted technique for the cleanup and concentration of analytes from biological fluids.[4] The use of a stable isotope-labeled internal standard, such as Cyclosporin A acetate-d4, is essential for accurate and precise quantification by compensating for matrix effects and variations in sample processing and instrument response.[5]
This application note provides a detailed protocol for the solid-phase extraction of Cyclosporin A from human whole blood using a C18 SPE cartridge and this compound as the internal standard, followed by analysis with LC-MS/MS.
Principle of the Method
This method involves the precipitation of proteins from whole blood samples, followed by solid-phase extraction to isolate Cyclosporin A and its deuterated internal standard from endogenous interferences. The extracted sample is then analyzed by LC-MS/MS.
Materials and Reagents
-
Cyclosporin A
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Zinc Sulfate
-
C18 SPE Cartridges
-
Human whole blood (for calibration standards and quality controls)
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare stock solutions of Cyclosporin A and this compound in methanol at a concentration of 1 mg/mL.
-
Working Internal Standard Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free human whole blood with appropriate volumes of the Cyclosporin A stock solution to achieve final concentrations ranging from 10 to 1500 µg/L.
-
Quality Controls (QCs): Prepare low, medium, and high concentration QCs in drug-free human whole blood in a similar manner to the calibration standards.
Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of whole blood sample (calibrator, QC, or unknown), add 200 µL of a precipitation reagent (e.g., methanol containing 1.125 M Zinc Sulfate) and the working internal standard solution (this compound).[6]
-
Protein Precipitation: Vortex the mixture for 30 seconds and allow it to stand for 5 minutes at room temperature.[6]
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[6]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
LC Column: A C18 analytical column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both Cyclosporin A and this compound.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a solid-phase extraction method for Cyclosporin A using a deuterated internal standard, as reported in various studies.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 1250 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[5] |
| Recovery | 76.6 - 84%[5] |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Low | 0.9 - 14.7%[5] | 2.5 - 12.5%[5] | 89 - 138%[5] |
| Medium | 0.9 - 14.7%[5] | 2.5 - 12.5%[5] | 90 - 113%[5] |
| High | 0.9 - 14.7%[5] | 2.5 - 12.5%[5] | 90 - 113%[5] |
Note: The data presented are representative and may vary depending on the specific instrumentation and laboratory conditions.
Visualizations
Cyclosporin A Signaling Pathway
References
- 1. dovepress.com [dovepress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus in Whole-Blood Samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Cyclosporin A acetate-d4 quantification issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the quantification of Cyclosporin A (CsA), with a specific focus on issues related to the use of Cyclosporin A acetate-d4 as an internal standard (IS).
Frequently Asked Questions (FAQs)
Q1: My Cyclosporin A signal is low or inconsistent. What are the common causes?
A1: Low or inconsistent signal can stem from several factors:
-
Sample Preparation: Inefficient protein precipitation or solid-phase extraction (SPE) can lead to poor recovery of both the analyte and the internal standard. Ensure your chosen method is optimized and consistently executed.
-
Adsorption: Cyclosporin A is known to adsorb to container walls, especially plastic.[1][2] Use low-adsorption tubes or glass vials where possible and minimize sample transfer steps. Falsely elevated levels have been reported from samples drawn through central venous catheters due to reversible drug adsorption.[3][4][5]
-
Matrix Effects: Co-eluting endogenous substances from the whole blood matrix, such as phospholipids, can suppress the ionization of Cyclosporin A in the mass spectrometer source.[6]
-
Analyte Stability: While generally stable, ensure proper storage of stock solutions (typically at -20°C in ethanol or DMSO) and protect from light.[1][2] In processed samples, CsA is stable for at least 24 hours at 10°C.[7][8]
-
Mass Spectrometer Settings: Suboptimal ionization or fragmentation parameters (cone voltage, collision energy) will result in a weaker signal.
Q2: I'm observing a high background or interfering peaks in my chromatogram. What should I investigate?
A2: Interfering peaks can compromise the accuracy of your quantification.
-
Metabolite Cross-Reactivity (Immunoassays): If using an immunoassay, be aware that many assays show significant cross-reactivity with CsA metabolites, leading to overestimation of the parent drug concentration.[2][9][10] LC-MS/MS is the preferred method for specific quantification.[11][12]
-
Insufficient Chromatographic Resolution: Co-elution of matrix components or CsA metabolites can cause interference.[13] Optimizing the LC gradient, flow rate, or trying a different column chemistry (e.g., phenyl-hexyl instead of C18) can improve separation.[3][12]
-
Sample Contamination: Carryover from a previous high-concentration sample can introduce interfering peaks. Ensure adequate needle and injector port washing between runs.
-
Internal Standard Impurities: Verify the purity of your this compound internal standard.
Q3: The ratio of my analyte (Cyclosporin A) to my internal standard (this compound) is highly variable. Why is this happening?
A3: High variability in the analyte-to-IS ratio points to a problem that is not being adequately corrected by the internal standard.
-
Matrix Effects: The fundamental assumption is that the IS and analyte will be affected by ion suppression or enhancement equally. If the deuterated IS and the analyte have slightly different retention times, they may elute in regions with different levels of matrix suppression, leading to ratio variability.[14] While stable isotope-labeled (SIL) internal standards are ideal for correcting matrix effects, this is a potential pitfall.[15][16]
-
Differential Stability or Recovery: Although unlikely with a SIL IS, ensure that the sample processing steps do not selectively degrade or lead to the loss of either the analyte or the IS.
-
Concentration of Internal Standard: The concentration of the IS should be appropriate for the expected range of analyte concentrations in the samples.
-
Ionization Source Saturation: If either the analyte or IS signal is saturating the detector, the response will no longer be linear, leading to inconsistent ratios. Dilute the sample if necessary.
Q4: Why is LC-MS/MS considered the gold standard over immunoassays for Cyclosporin A quantification?
A4: LC-MS/MS offers superior specificity and accuracy. Immunoassays, while often faster, are susceptible to significant cross-reactivity with various Cyclosporin A metabolites.[9][11] This means the immunoassay may detect metabolites in addition to the parent drug, leading to a falsely elevated and clinically misleading concentration.[17] Studies have shown that the degree of interference can vary substantially between different immunoassay kits and individual patient samples.[2][9][10] LC-MS/MS physically separates the parent drug from its metabolites before detection, ensuring only Cyclosporin A is quantified.[12]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile, methanol) or a salt (e.g., zinc sulfate), and the supernatant containing the analyte is analyzed.[11][18][19] | Analyte is selectively retained on a solid sorbent (e.g., C18) while matrix components are washed away. The purified analyte is then eluted with a strong solvent.[13][20][21] |
| Typical Recovery | Generally lower and more variable than SPE. | >85-99%[21][22] |
| Matrix Effect | Higher potential for ion suppression due to less effective removal of matrix components like phospholipids. | More effective at removing interfering matrix components, leading to reduced matrix effects. |
| Speed & Complexity | Fast, simple, and requires minimal solvent.[11] | More time-consuming, complex, and requires more solvent. Can be automated.[21] |
| Cost | Low cost. | Higher cost due to cartridges and additional reagents. |
| Recommendation | Suitable for high-throughput analysis when matrix effects can be adequately compensated for by a co-eluting SIL internal standard.[7][11] | Recommended for methods requiring maximum cleanliness and sensitivity, or when matrix effects are problematic.[13][20] |
Table 2: Cross-Reactivity of Cyclosporin A Metabolites in Various Immunoassays
| Metabolite | Abbott TDx (Polyclonal) FPIA (%) | Incstar Cyclo-Trac (Polyclonal) RIA (%) | Sandoz (Polyclonal) RIA (%) | Abbott TDx (Monoclonal) (%) |
| AM1 (M17) | 50 - 116 | 50 - 64 | 50 - 60 | ~15.9 |
| AM9 (M1) | 14 - 44 | 14 - 28 | 14 - 20 | Not specified |
| AM4N | Not specified | Not specified | Not specified | Not specified |
| M8 | 9 - 20 | 9 - 15 | 9 - 12 | Not specified |
| M13 | 13 - 26 | 13 - 19 | 13 - 16 | Not specified |
| M18 | 17 - 79 | 17 - 35 | 17 - 25 | Not specified |
| M21 | 4 - 54 | 4 - 20 | 4 - 10 | Not specified |
| Data compiled from studies showing the percentage of metabolite concentration that is incorrectly measured as parent Cyclosporin A.[2][9][10] |
Experimental Protocols
Protocol 1: Protein Precipitation using Zinc Sulfate & Methanol
This protocol is adapted from high-throughput LC-MS/MS methods.[7][11]
-
Prepare Precipitation Reagent: Create a solution containing 0.05 M zinc sulfate in a 50:50 (v/v) mixture of methanol and water. Add this compound to this solution to achieve a final working concentration (e.g., 30 ng/mL).
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 20-50 µL of whole blood sample (calibrator, QC, or unknown).
-
Precipitation: Add a fixed, larger volume of the cold precipitation reagent (e.g., 400 µL) to the whole blood sample. The ratio of precipitation reagent to sample is critical and should be kept consistent (e.g., 8:1 or 10:1).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation and lysis of blood cells.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis, being careful not to disturb the protein pellet.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for C18-based SPE cartridges.[13][22]
-
Sample Pre-treatment: Lyse 1 mL of whole blood by adding it to 2 mL of a 30% acetonitrile solution containing the internal standard (e.g., this compound). Vortex and centrifuge for 5 minutes.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200mg/3mL) by passing 2 mL of methanol or ethanol, followed by 2 mL of distilled water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge. Pass the sample through the cartridge slowly (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 4 mL of a 50:50 acetonitrile/water solution to remove polar impurities.
-
Analyte Elution: Elute the Cyclosporin A and the internal standard from the cartridge with a small volume of a strong organic solvent, such as 300-500 µL of 95% ethanol or methanol, into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the LC mobile phase for injection.
Protocol 3: Representative LC-MS/MS Parameters
-
LC System: UPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).[11]
-
Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water.[6]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.4 - 0.6 mL/min.[11]
-
Gradient: A fast gradient elution is typically used.
-
Column Temperature: Elevated temperatures (e.g., 60-70°C) are often used to improve peak shape.[13]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
Cyclosporin A: Q1: 1220.0 [M+NH4]+ → Q3: 1203.0 [M+H]+[6][23][24]
-
This compound: Q1: 1268.7 [M+NH4]+ → Q3: 1207.0 [M-OAc+H]+ (Note: Exact transition should be optimized empirically. The parent ion will be higher due to acetylation and deuteration. The product ion may result from the loss of the acetate group and deuterium atoms).
-
Visualizations
Caption: General experimental workflow for Cyclosporin A quantification.
Caption: A logical troubleshooting workflow for CsA quantification issues.
References
- 1. Cyclosporine metabolite cross-reactivity in different cyclosporine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessment of the Measurement Error in Cyclosporine Levels Drawn Between Peripheral and Central Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. waters.com [waters.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Simultaneous quantitative determination of cyclosporine A and its three main metabolites (AM1, AM4N and AM9) in human blood by liquid chromatography/mass spectrometry using a rapid sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Three commercial polyclonal immunoassays for cyclosporine in whole blood compared: 2. Cross-reactivity of the antisera with cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus in Whole-Blood Samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 14. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 15. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 16. scispace.com [scispace.com]
- 17. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. A modified assay for cyclosporin in blood using solid-phase extraction with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Automated solid-phase extraction and liquid chromatography for assay of cyclosporine in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Validation of a dried blood spot LC-MS/MS approach for cyclosporin A in cat blood: comparison with a classical sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous measurement of cyclosporin A and tacrolimus from dried blood spots by ultra high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects with Cyclosporin A acetate-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Cyclosporin A acetate-d4 to overcome matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantitative results.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, an internal standard should have physicochemical properties as close as possible to the analyte. Being a deuterated analog of Cyclosporin A, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[1][3]
Q3: What are the advantages of using a deuterated internal standard like this compound over a structural analog?
A3: Deuterated internal standards like this compound are considered the gold standard for quantitative LC-MS/MS analysis. They have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3][4] Structural analogs, while similar, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to inadequate compensation for matrix effects.[3] In some cases, using a structural analog like Cyclosporin D resulted in values differing by 60% - 150% compared to those obtained with a deuterated standard.[3]
Q4: Can this compound be used for the analysis of Cyclosporin A in different biological matrices?
A4: Yes, this compound is suitable for use in various biological matrices, including whole blood, plasma, and serum. The principle of co-elution and compensation for matrix effects applies across different matrices, although the extent of the matrix effect may vary. It is crucial to validate the method in each specific matrix to ensure optimal performance.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution with this compound |
| Poor Accuracy and Precision | Matrix Effects: Ion suppression or enhancement affecting the analyte signal inconsistently. | Utilize this compound as an internal standard. Its co-elution with Cyclosporin A ensures that it is subjected to the same matrix effects, allowing for accurate signal normalization and improving accuracy and precision.[1][3] |
| Inconsistent Results Between Sample Lots | Differential Matrix Effects: Different lots of biological matrix can have varying compositions, leading to variable ion suppression or enhancement. | Employ this compound in all samples. The stable isotope-labeled internal standard will compensate for the lot-to-lot variability in matrix effects, ensuring more consistent and reproducible results.[1] |
| Low Signal Intensity (Ion Suppression) | Co-eluting Matrix Components: Phospholipids or other endogenous compounds are co-eluting with Cyclosporin A and suppressing its ionization. | 1. Confirm co-elution: Perform a post-column infusion experiment to identify the retention time regions with significant ion suppression.[5] 2. Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate Cyclosporin A from the interfering matrix components. 3. Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components before LC-MS/MS analysis. |
| High Signal Intensity (Ion Enhancement) | Co-eluting Matrix Components: Certain matrix components can enhance the ionization of Cyclosporin A. | 1. Confirm co-elution: Use post-column infusion to pinpoint the source of ion enhancement.[5] 2. Chromatographic Separation: Modify the LC method to resolve Cyclosporin A from the enhancing compounds. |
| Interference with Analyte Peak | Cross-contribution from Metabolites: Metabolites of Cyclosporin A may have similar mass-to-charge ratios and fragmentation patterns. | Optimize MRM Transitions: Select unique and highly specific multiple reaction monitoring (MRM) transitions for both Cyclosporin A and this compound to minimize interference from metabolites. |
Quantitative Data Summary
The following table summarizes the performance of LC-MS/MS methods for Cyclosporin A analysis using deuterated internal standards. Note that while the specific "acetate-d4" form is not always detailed in the literature, the performance of d4 and d12 variants is representative of the benefits of using a stable isotope-labeled internal standard.
| Parameter | Cyclosporin A with Deuterated IS (d4/d12) | Reference |
| Linearity Range | 2 - 1250 ng/mL | [3] |
| 1.95 - 2000 ng/mL | [6] | |
| Intra-assay Precision (%CV) | 0.9 - 14.7% | [3] |
| 2.3 - 5.6% | [7] | |
| Inter-assay Precision (%CV) | 2.5 - 12.5% | [3] |
| 4.7 - 9.2% | [7] | |
| Accuracy | 90 - 113% | [3] |
| 95.3 - 114.3% | [7] | |
| Recovery | 76.6 - 84% | [3] |
| Average Ion Suppression | 8.5 - 21% (compensated by IS) | [1] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting Cyclosporin A from whole blood.
-
To 100 µL of whole blood sample, calibrator, or quality control, add 200 µL of a precipitating reagent.[6]
-
The precipitating reagent consists of a 1:4 ratio of 0.4 M zinc sulfate to methanol, containing the internal standard, this compound, at an appropriate concentration.[6]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the samples at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following is a representative LC-MS/MS method. Parameters may need to be optimized for specific instrumentation.
-
LC System: Agilent 1260 LC system or equivalent.[6]
-
Column: Agilent Eclipse Plus C-18 (2.1 mm × 50 mm × 1.8 μm) or equivalent.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3 µL.
-
Column Temperature: 60 °C.
-
Gradient:
-
0–1 min: 30–70% B
-
1–2.5 min: 70–95% B
-
2.5–3.1 min: 95–98% B
-
3.1–4.5 min: 98% B
-
4.5–6 min: 98–30% B
-
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Cyclosporin A: Precursor Ion: 1219.9, Product Ion: 1202.8
-
Cyclosporin A-d4: Precursor Ion: 1223.9, Product Ion: 1206.8
-
Visualizations
Caption: Experimental workflow for Cyclosporin A analysis.
References
- 1. Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitfall in the high-throughput quantification of whole blood cyclosporin A using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Cyclosporin A acetate-d4 in biological matrices
This technical support center provides guidance on the stability of Cyclosporin A acetate-d4 in biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a deuterium-labeled form of an O-acetylated, non-immunosuppressive analog of Cyclosporin A.[1][2] It is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Cyclosporin A or its analogs in biological samples.[3] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled analyte.[4]
Q2: What is the expected stability of this compound in biological matrices?
Q3: How should I handle and store whole blood samples containing this compound?
For optimal stability, it is recommended to process blood samples as soon as possible.[5] Delayed separation at room temperature can lead to an increase in serum or plasma concentrations as the compound distributes from the cellular components.[5] If immediate processing is not feasible, storing the whole blood at 4°C can minimize this effect.[5] For long-term storage, samples should be kept at -20°C or lower.[6][7] Hemolyzed samples should be avoided as they can affect the accuracy of the results.[5]
Q4: What are the recommended storage conditions for serum and plasma samples?
Cyclosporin A has demonstrated good stability in serum and plasma under various conditions. For short-term storage, samples can be kept at room temperature for up to seven days or at +4°C for up to 48 hours.[5][6] For long-term storage, freezing at -20°C is recommended, where it has been shown to be stable for at least one to five months.[5][6]
Q5: Can I freeze and thaw samples containing this compound multiple times?
While some studies on the parent compound suggest that repeated freeze-thaw cycles might not have a significant impact, it is generally considered best practice in bioanalysis to minimize the number of freeze-thaw cycles to prevent potential degradation or changes in sample integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in analytical results | Inconsistent sample handling and storage. | Ensure all samples are handled and stored under the same conditions. Process blood samples promptly or store them at 4°C for short periods. For long-term storage, use -20°C or colder. |
| Adsorption of the analyte to container walls. | Use low-adsorption polypropylene tubes for sample collection and storage. Stock solutions, especially in organic solvents, should be stored in glass vials at -20°C and protected from light.[8] | |
| Presence of hemolysis in samples. | Visually inspect samples for hemolysis. If present, note it and consider its potential impact on results. Avoid using heavily hemolyzed samples if possible.[5] | |
| Loss of internal standard signal | Degradation of this compound. | Review storage conditions and sample handling procedures. Ensure samples are not exposed to extreme temperatures or prolonged storage at room temperature. |
| Deuterium exchange. | While less common for the labeled positions in this compound, exposure to strongly acidic or basic conditions could potentially lead to deuterium exchange. Ensure that the pH of the sample and any reconstitution solvents is appropriate.[9] | |
| Inaccurate quantification | Improper preparation of stock and working solutions. | Verify the concentration of stock solutions. Prepare fresh working solutions regularly. Store stock solutions in an appropriate solvent (e.g., ethanol or DMSO) at -20°C and protect from light.[8] |
| Matrix effects in the analytical method. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. Ensure proper chromatographic separation from interfering components. |
Stability Data Summary
The following tables summarize the stability of the parent compound, Cyclosporin A, in various biological matrices under different storage conditions. This data can be used as a proxy for the expected stability of this compound.
Table 1: Stability of Cyclosporin A in Whole Blood
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature (24°C-26°C) | 24 hours | Significant decrease in concentration | [6][7] |
| +4°C | 24 - 48 hours | Significant decrease in concentration | [6][7] |
| -20°C | 1 month | Stable | [6][7] |
Table 2: Stability of Cyclosporin A in Serum/Plasma
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature | Up to 7 days | Stable | [5] |
| -20°C | Up to 5 months | Stable | [5] |
Experimental Protocols
Protocol 1: Whole Blood Sample Collection and Processing
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
If plasma is the desired matrix, centrifuge the blood sample as soon as possible at 1500 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled polypropylene tube.
-
If serum is the desired matrix, collect blood in a tube without anticoagulant and allow it to clot at room temperature for 30-60 minutes.
-
Centrifuge the clotted blood at 1500 x g for 10 minutes.
-
Aspirate the supernatant (serum) and transfer it to a clean, labeled polypropylene tube.
-
Store the plasma or serum samples at the appropriate temperature as per the stability data tables.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This is a general protein precipitation protocol that is often used for the analysis of Cyclosporin A in whole blood.
-
To 100 µL of whole blood sample, add 200 µL of a precipitating reagent (e.g., methanol or acetonitrile containing the internal standard, this compound). A common precipitating solution is a 1:4 ratio of 0.4 M zinc sulfate to methanol.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for biological sample handling and analysis.
Caption: Troubleshooting logic for inaccurate analytical results.
References
- 1. scbt.com [scbt.com]
- 2. Cyclosporin A-D4 Acetate [artis-standards.com]
- 3. Buy this compound [smolecule.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Stability of cyclosporin A in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
How to address ion suppression for Cyclosporin A acetate-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Cyclosporin A and its internal standards, such as Cyclosporin A acetate-d4, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Cyclosporin A analysis?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Cyclosporin A.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate and unreliable quantification.[1] In the analysis of Cyclosporin A from biological matrices like whole blood or plasma, endogenous substances such as phospholipids are common causes of ion suppression.
Q2: How can I identify if ion suppression is affecting my this compound signal?
A2: A common method to assess ion suppression is a post-column infusion experiment.[3] In this experiment, a constant flow of Cyclosporin A solution is infused into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected onto the LC system. A dip in the baseline signal at the retention time of Cyclosporin A indicates the presence of ion suppression.
Q3: What are the primary strategies to overcome ion suppression for Cyclosporin A analysis?
A3: The three main strategies to mitigate ion suppression are:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[1][4]
-
Chromatographic Separation: To separate Cyclosporin A from co-eluting interferences.[3]
-
Optimization of Mass Spectrometry Conditions: To enhance the specific detection of Cyclosporin A.[5][6]
Q4: Is a stable isotope-labeled internal standard like this compound sufficient to correct for ion suppression?
A4: While a stable isotope-labeled internal standard is crucial and can compensate for some matrix effects by co-eluting with the analyte and experiencing similar suppression, it may not completely eliminate the issue, especially with severe ion suppression.[1] Therefore, it is best used in conjunction with optimized sample preparation and chromatographic methods. Some studies have noted that internal standards with fewer isotopic labels, such as d4, might pose challenges to accuracy.[3][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Cyclosporin A, with a focus on addressing ion suppression.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Cyclosporin A signal intensity or poor sensitivity. | Ion Suppression: Co-eluting matrix components are interfering with the ionization of Cyclosporin A. | 1. Improve Sample Preparation: Implement more rigorous extraction methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences compared to simple protein precipitation.[2][4] 2. Optimize Chromatography: Adjust the mobile phase composition. Using methanol as the organic phase and adding a modifier like ammonium formate can improve peak shape and response.[5] Employ a gradient elution to better separate Cyclosporin A from matrix components.[8] 3. Modify MS Parameters: Optimize the ion source temperature and monitor the ammonium adduct of Cyclosporin A ([M+NH4]+), which can provide a more specific and sensitive signal.[5] |
| Inconsistent or irreproducible results between samples. | Variable Matrix Effects: Differences in the composition of individual samples lead to varying degrees of ion suppression. | 1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that calibrators and samples experience similar matrix effects.[1][4] 2. Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability. |
| Poor peak shape for Cyclosporin A. | Suboptimal Chromatographic Conditions: Inadequate mobile phase composition or column temperature. | 1. Adjust Mobile Phase: A mobile phase containing isopropanol, acetonitrile, and water has been shown to improve peak shape at room temperature.[6] The addition of ammonium formate can also be beneficial.[5] 2. Optimize Column Temperature: Increasing the column temperature, for instance to 60°C, can improve peak shape and reduce viscosity.[3][8] |
| High background noise or interfering peaks. | Insufficient Sample Clean-up: Contaminants from the sample matrix or sample preparation process are being detected. | 1. Implement Solid-Phase Extraction (SPE): SPE provides a more selective clean-up than protein precipitation, effectively removing many interfering substances.[9][10] 2. Consider Dried Blood Spot (DBS) Analysis: DBS can be a cleaner and faster sample preparation technique, reducing the amount of matrix introduced into the system.[9][11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This method is a rapid approach for sample clean-up.
-
To 100 µL of whole blood sample, add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol containing the internal standard, this compound).
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Operating Conditions
These are typical starting conditions that may require further optimization for your specific instrumentation.
Liquid Chromatography:
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid
-
Mobile Phase B: Methanol[3]
-
Gradient: A gradient elution is recommended to separate the analyte from early-eluting matrix components. A typical gradient might start at 30-60% B, ramp up to 95-100% B to elute Cyclosporin A, hold for a short period, and then return to initial conditions for re-equilibration.[3][8]
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Monitored Transitions (MRM):
-
Cyclosporin A: Monitor the ammonium adduct [M+NH4]+ at m/z 1220.0 -> 1203.0[12]
-
This compound: The transition for this internal standard would be similarly based on its ammoniated precursor ion.
-
-
Source Temperature: Optimized for the specific instrument, often in the range of 120-325°C.[8][11]
-
Desolvation Temperature: Typically between 350-400°C.[11]
Quantitative Data Summary
The following table summarizes the performance characteristics of various published LC-MS/MS methods for Cyclosporin A analysis.
| Method Reference | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Method A[3] | 5.85 - 1890.00 | 5.85 | > 0.99 |
| Method B[8] | 1 - 250 | 1 - 2.5 | ≥ 0.999 |
| Method C[9] | 5 - 2000 | 5 | 0.97 (correlation with SPE method) |
Visualizations
Caption: Workflow for mitigating ion suppression in Cyclosporin A analysis.
Caption: Troubleshooting logic for addressing low Cyclosporin A signal.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Influence of optimization of chromatographic and mass spectrometric parameters on the quantitative sensitivity of immunosuppressive drugs [xuebao.shsmu.edu.cn]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Validation of a dried blood spot LC-MS/MS approach for cyclosporin A in cat blood: comparison with a classical sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Mass Spectrometry in Immunosuppressant Analysis: Toward a Full Automation? [mdpi.com]
- 11. capitainer.com [capitainer.com]
- 12. researchgate.net [researchgate.net]
Improving peak shape for Cyclosporin A in HPLC with a d4 standard
Welcome to the technical support center for the HPLC analysis of Cyclosporin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods, particularly when using a deuterated internal standard (Cyclosporin A-d4).
Troubleshooting Guide: Improving Peak Shape for Cyclosporin A and its d4 Standard
Poor peak shape, such as tailing or broadening, can compromise the accuracy and precision of your Cyclosporin A quantification. This guide provides a systematic approach to diagnosing and resolving common peak shape issues.
Problem: Tailing Peaks for Cyclosporin A and/or Cyclosporin A-d4
Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is wider than the front half.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Cyclosporin A, a cyclic peptide, can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1] To mitigate this, consider the following: • Mobile Phase pH Adjustment: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing secondary interactions. The addition of an acid modifier like trifluoroacetic acid (TFA) is often effective.[1] • Use of an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped). |
| Column Contamination | Accumulation of sample matrix components on the column can lead to active sites that cause tailing. • Implement a Column Washing Procedure: Regularly flush the column with a strong solvent to remove contaminants. • Use a Guard Column: A guard column installed before the analytical column can trap strongly retained compounds from the sample matrix. |
| Inappropriate Mobile Phase Composition | The choice and ratio of organic solvent to aqueous phase can significantly impact peak shape. • Optimize Acetonitrile Concentration: For reversed-phase chromatography of Cyclosporin A, acetonitrile is a common organic modifier. Systematically vary the acetonitrile concentration to find the optimal balance for good retention and peak shape.[2] • Addition of Ion-Pairing Agents: Trifluoroacetic acid (TFA) can act as an ion-pairing agent, sharpening the peak shape of peptides like Cyclosporin A.[1] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. • Reduce Injection Volume or Sample Concentration: Systematically decrease the amount of sample loaded onto the column. |
Problem: Broad Peaks for Cyclosporin A and/or Cyclosporin A-d4
Broad peaks can result in poor resolution and reduced sensitivity.
| Potential Cause | Recommended Solution |
| Low Column Temperature | The analysis of Cyclosporin A often benefits from elevated column temperatures.[2][3] Low temperatures can lead to slow kinetics and peak broadening. • Increase Column Temperature: Gradually increase the column temperature. Many methods for Cyclosporin A use temperatures in the range of 50-80°C.[1][2] This can improve peak efficiency and reduce broadening. |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can contribute to peak broadening. • Minimize Tubing Length and Diameter: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume. |
| Slow Flow Rate | While a lower flow rate can sometimes improve resolution, an excessively slow flow rate can lead to peak broadening due to diffusion. • Optimize Flow Rate: Experiment with different flow rates to find the best balance between analysis time, resolution, and peak sharpness. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. |
Problem: Split Peaks for Cyclosporin A and/or Cyclosporin A-d4
Split peaks can be indicative of a problem with the column or sample introduction.
| Potential Cause | Recommended Solution |
| Column Bed Deformation | A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. • Reverse-Flush the Column: Disconnect the column from the detector and flush it in the reverse direction. If the problem persists, the column may need to be replaced. |
| Partially Clogged Frit | Particulates from the sample or mobile phase can clog the inlet frit of the column, leading to poor sample distribution. • Filter Samples and Mobile Phases: Always filter your samples and mobile phases through an appropriate filter to remove particulates. • Replace the Frit: If the frit is clogged, it may need to be replaced. |
| Injector Issues | A problem with the injector, such as a partially blocked port, can cause improper sample injection. • Clean and Maintain the Injector: Regularly clean the injector and replace worn seals or rotors as needed. |
Frequently Asked Questions (FAQs)
Q1: Why are my Cyclosporin A and Cyclosporin A-d4 peaks showing slight separation?
A1: It is not uncommon for deuterated internal standards to have slightly different retention times than their non-deuterated counterparts. This phenomenon is known as the "isotope effect." The difference in mass between hydrogen and deuterium can lead to subtle changes in the physicochemical properties of the molecule, affecting its interaction with the stationary phase. If the separation is minor and consistent, it can usually be accounted for during data processing. However, if the separation is significant or variable, it may be necessary to adjust the chromatographic conditions, such as the mobile phase composition or temperature, to minimize this effect.
Q2: What is the optimal column temperature for Cyclosporin A analysis?
A2: Elevated column temperatures are generally recommended for the HPLC analysis of Cyclosporin A. Increasing the temperature can lead to sharper, more symmetrical peaks.[2][3] Many published methods utilize temperatures in the range of 50°C to 80°C.[1][2] The optimal temperature will depend on the specific column and mobile phase being used, so it is advisable to perform a temperature optimization study for your method.
Q3: How does trifluoroacetic acid (TFA) improve the peak shape of Cyclosporin A?
A3: Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent.[1] It can interact with basic residues on the Cyclosporin A molecule and mask interactions with active sites on the column, such as residual silanols. This results in reduced peak tailing and a sharper, more symmetrical peak shape.[1]
Q4: Can the sample solvent affect the peak shape of Cyclosporin A?
A4: Yes, the composition of the solvent used to dissolve the sample can have a significant impact on peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread before it reaches the column, leading to broad or distorted peaks. Whenever possible, it is best to dissolve the sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.
Q5: My baseline is noisy. How can this affect my Cyclosporin A peak shape and what should I do?
A5: A noisy baseline can interfere with accurate peak integration and make it difficult to assess peak shape. Common causes of a noisy baseline include an improperly mixed mobile phase, air bubbles in the system, a contaminated detector cell, or a failing lamp. To address this, ensure your mobile phase is thoroughly degassed and well-mixed, purge the pump to remove any air bubbles, flush the detector cell, and check the status of your detector lamp.
Data Presentation
The following tables summarize the impact of key chromatographic parameters on the peak shape of Cyclosporin A.
Table 1: Effect of Column Temperature on Cyclosporin A Peak Shape
| Column Temperature (°C) | Tailing Factor (Asymmetry) | Observations |
| 40 | > 1.5 | Significant tailing observed. |
| 60 | 1.04 | Good peak symmetry achieved.[2][4] |
| 75 | ~1.0 | Sharp, symmetrical peaks.[3] |
Table 2: Effect of Mobile Phase Additives on Cyclosporin A Peak Shape
| Mobile Phase Composition | Tailing Factor (Asymmetry) | Observations |
| Acetonitrile:Water | > 1.2 | Noticeable peak tailing. |
| Acetonitrile:Water with 0.1% TFA | 1.0 | Symmetrical peak shape achieved.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC analysis of Cyclosporin A.
Protocol 1: HPLC Method for Cyclosporin A with TFA in the Mobile Phase
This protocol is designed to achieve a sharp, symmetrical peak for Cyclosporin A.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: XTerra C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: Acetonitrile
-
Isocratic elution with 20:80 (v/v) A:B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the Cyclosporin A standard and samples in the mobile phase.
Protocol 2: High-Temperature HPLC Method for Cyclosporin A
This protocol utilizes an elevated temperature to improve peak shape.[2]
-
Instrumentation: HPLC system with a UV detector and a column oven.
-
Column: C8, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (750:250:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare samples in a suitable solvent, ideally the mobile phase.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting Cyclosporin A peak shape in HPLC.
References
- 1. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of column temperature and eluent flow rate on the high performance liquid chromatographic analysis of cyclosporin a and d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cyclosporin A acetate-d4 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Cyclosporin A acetate-d4.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A: The lyophilized powder of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] Some suppliers also indicate stability for 2 years at -20°C.[2] For shipping, it is typically sent at room temperature.[1][3]
Q2: What is the recommended procedure for preparing a stock solution?
A: It is recommended to prepare and use solutions on the same day.[2] To prepare a stock solution, allow the vial to equilibrate to room temperature for at least one hour before opening.[2] this compound can be dissolved in solvents like DMSO. For instance, a 50 mg/mL solution can be made in DMSO.[4]
Q3: How should I store the stock solution?
A: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials.[2] For DMSO solutions, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.[1]
Q4: Is this compound light-sensitive?
A: Yes, Cyclosporin A and its analogs should be protected from light.[4]
Q5: What are the primary hazards associated with this compound?
A: this compound is considered a hazardous substance. It may be harmful if swallowed, may cause cancer, and may damage fertility or the unborn child.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated area or under a fume hood. Always consult the Safety Data Sheet (SDS) before handling.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed in the stock solution upon storage at -20°C. | The concentration of the stock solution may be too high for the chosen solvent at that temperature. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution or storing at -80°C for better solubility. |
| Inconsistent results in experiments. | Improper storage and handling leading to degradation of the compound. Adsorption of the compound to container walls. | Ensure the compound is stored at the recommended temperature and protected from light.[4] Use tightly sealed vials for solutions.[2] Consider using low-adhesion microcentrifuge tubes or silanized glassware to minimize adsorption. |
| Difficulty dissolving the lyophilized powder. | The compound has not fully equilibrated to room temperature, causing moisture condensation. The chosen solvent is not appropriate. | Always allow the vial to reach room temperature before opening.[2] Use recommended solvents such as DMSO or ethanol for initial stock solutions.[4] Sonication may aid in dissolution. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 2 years | [2] |
| Powder | -20°C | 3 years | [1] |
| In DMSO | -80°C | 6 months | [1][2] |
| In DMSO | -20°C | 1 month | [1] |
| In DMSO | 4°C | 2 weeks | [2] |
Solubility
| Solvent | Concentration | Source |
| DMSO | 50 mg/mL | [4] |
| Ethanol | 10 mg/mL | [4] |
| Methylene Chloride | 10 mg/mL | [4] |
| Chloroform | 6 mg/mL | [4] |
Experimental Protocols
Protocol: Preparation of a this compound Internal Standard Stock Solution
This protocol outlines the preparation of a 1 mg/mL stock solution of this compound in DMSO, commonly used as an internal standard in mass spectrometry-based assays.
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibration: Remove the vial containing the lyophilized this compound powder from the -20°C freezer and place it in a desiccator at room temperature for at least 1 hour to prevent moisture condensation.[2]
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound powder. For a 1 mg/mL solution, you will need 1 mg of the powder for every 1 mL of DMSO.
-
Dissolution: Transfer the weighed powder to the amber glass vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials. Store the aliquots at -80°C for long-term use (up to 6 months).[1]
Visualizations
Diagram: Cyclosporin A Signaling Pathway
Caption: Mechanism of Cyclosporin A immunosuppression via calcineurin inhibition.
Diagram: Experimental Workflow for Handling and Storage
Caption: Recommended workflow for the storage and preparation of this compound solutions.
References
Technical Support Center: Minimizing Carryover in Cyclosporin A LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Cyclosporin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize carryover in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis?
A1: Carryover refers to the appearance of a small peak of an analyte in a blank injection that is run after a sample containing a high concentration of that analyte. This phenomenon is caused by residual analyte from a previous injection remaining in the LC-MS/MS system, which can lead to inaccurate quantification of subsequent samples.
Q2: Why is Cyclosporin A prone to carryover?
A2: Cyclosporin A is a large, lipophilic cyclic peptide, which contributes to its tendency to adsorb to surfaces within the LC-MS/MS system. This "stickiness" can make it difficult to completely wash the molecule from the injection port, needle, tubing, and column between runs.
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: The most common sources of carryover are the autosampler, including the injection needle, valve, and sample loop. Other potential sources include the LC column, transfer tubing, and even the mass spectrometer's ion source if it becomes contaminated.
Q4: How can I determine the source of the carryover in my system?
A4: A systematic approach is the best way to identify the source of carryover. This typically involves injecting a blank sample after a high-concentration standard and observing the carryover peak. Then, you can systematically bypass or thoroughly clean different components of the system (e.g., replace the column with a union, clean the ion source) and re-inject a blank to see if the carryover is eliminated or reduced.
Troubleshooting Guide
Carryover issues with Cyclosporin A can be frustrating, but a methodical approach to troubleshooting can help you pinpoint and resolve the problem.
Initial Assessment
-
Confirm the Issue: Inject a blank solvent (typically your initial mobile phase) immediately after a high-concentration Cyclosporin A standard. If a peak for Cyclosporin A is observed at the correct retention time, you have a carryover issue.
-
Quantify the Carryover: Determine the percentage of carryover by comparing the peak area of the analyte in the blank injection to the peak area of the preceding high-concentration standard.
Systematic Troubleshooting Workflow
The following diagram outlines a systematic workflow for identifying the source of carryover in your LC-MS/MS system.
Validation & Comparative
Validating Analytical Methods for Cyclosporin A: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Cyclosporin A in biological matrices is paramount for therapeutic drug monitoring and pharmacokinetic studies. The choice of an appropriate internal standard is a critical factor in the validation of robust and reliable analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this application.[1][2] This guide provides a comparative overview of the performance of Cyclosporin A acetate-d4 and other common internal standards used in the bioanalysis of Cyclosporin A.
The ideal internal standard should mimic the analyte's chemical and physical properties, including its extraction recovery, and ionization efficiency, without interfering with its measurement. Deuterated analogs of the analyte, such as this compound, are often considered the most suitable choice due to their similar behavior during sample preparation and chromatographic separation.
Comparative Performance of Internal Standards
The following tables summarize the performance characteristics of analytical methods for Cyclosporin A using different internal standards. The data is compiled from various studies and presented to facilitate a direct comparison of key validation parameters.
Table 1: Method Validation Parameters with Deuterated Internal Standards
| Parameter | Cyclosporin A-d4 | Cyclosporin A-d12 |
| Linearity Range | 5 - 800 ng/mL | 5.85 - 1,890.00 ng/mL |
| Correlation Coefficient (r) | >0.993 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but detection range starts at 5 ng/mL | 5.85 ng/mL |
| Within-Run Precision (%CV) | 2.3 - 5.6% | <15% |
| Between-Run Precision (%CV) | 4.7 - 9.2% | Not explicitly stated |
| Within-Run Accuracy (%Bias) | -1.4% to 14.9% | Not explicitly stated |
| Between-Run Accuracy (%Bias) | -4.7% to 14.3% | Not explicitly stated |
| Recovery | Not explicitly stated | Dilution recoveries within 85-115% |
Data for Cyclosporin A-d4 adapted from a study on UPLC-HRMS method validation.[3][4] Data for Cyclosporin A-d12 adapted from a study on a high-throughput LC-MS/MS method.[1]
Table 2: Method Validation Parameters with Non-Isotopically Labeled Internal Standards
| Parameter | Cyclosporin D | Ascomycin |
| Linearity Range | 40 - 1200 ng/mL | Not explicitly stated, but calibration curve is linear |
| Correlation Coefficient (r) | Not explicitly stated | r² = 0.992 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | Below therapeutic range |
| Intra-Day Precision (%CV) | 4.8% (at 200 ng/mL) | >95% precision over 50 injections |
| Inter-Day Precision (%CV) | 7.8% (at 200 ng/mL) | Not explicitly stated |
| Accuracy | Not explicitly stated | Good correlation with stated values |
| Recovery | Not explicitly stated | Not explicitly stated |
Data for Cyclosporin D adapted from a study using HPLC with UV detection.[5] Data for Ascomycin adapted from an LC-MS/MS method.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following are representative protocols from studies utilizing different internal standards.
Method 1: UPLC-HRMS with Cyclosporin A-d4 Internal Standard
-
Sample Preparation: To 50 µL of whole blood, 100 µL of internal standard working solution (Cyclosporin A-d4 in acetonitrile) is added for protein precipitation. The mixture is vortexed and centrifuged. The supernatant is then analyzed.
-
Chromatography: A UPLC BEH C18 column (50x2.1 mm, 1.7 µm) is used with a gradient elution of mobile phase A (2 mM ammonium acetate with 0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). The column is maintained at 40°C.[3]
-
Mass Spectrometry: A high-resolution mass spectrometer is operated in full scan mode with positive electrospray ionization.[3]
Method 2: LC-MS/MS with Cyclosporin A-d12 Internal Standard
-
Sample Preparation: 20 µL of EDTA anti-coagulated whole blood is mixed with 400 µL of a sample pretreatment reagent containing 0.05 M zinc sulfate and 30.0 ng/mL Cyclosporin A-d12 in 50% methanol/water.[1]
-
Chromatography: A C18 column (50x2.1 mm, 2.7 µm) is used with a mobile phase flow rate of 0.5 mL/min. The total run time is 4.3 minutes.[1]
-
Mass Spectrometry: A tandem mass spectrometer is used for detection.[1]
Method 3: HPLC-UV with Cyclosporin D Internal Standard
-
Sample Preparation: The drug is extracted from whole blood using diethyl ether.[5]
-
Chromatography: An octyl-bonded silica column is used with an isocratic mobile phase of acetonitrile, methanol, deionized water, and isopropanol (57:18:25:1.5, v/v). The column temperature is maintained at 65°C.[5]
-
Detection: UV detection is performed at 208 nm.[5]
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the typical experimental workflow for bioanalytical method validation and the logical relationship between key validation parameters.
Caption: Experimental workflow for Cyclosporin A analysis.
Caption: Key parameters in bioanalytical method validation.
Conclusion
The selection of an appropriate internal standard is a cornerstone of a robust bioanalytical method for Cyclosporin A. Deuterated analogs, such as Cyclosporin A-d4 and Cyclosporin A-d12, generally offer superior performance due to their chemical and physical similarity to the analyte, which allows for effective correction of variability during sample processing and analysis. While other internal standards like Cyclosporin D and Ascomycin can be used, they may not fully mimic the behavior of Cyclosporin A, potentially leading to less accurate and precise results.
When developing and validating an analytical method for Cyclosporin A, it is recommended to use a stable isotope-labeled internal standard like this compound. The experimental data presented in this guide demonstrates that methods employing such standards can achieve the high levels of sensitivity, accuracy, and precision required for clinical and research applications. The choice of the specific deuterated analog may depend on commercial availability and cost, but the principle of using a stable isotope-labeled internal standard remains a best practice in the field.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Deuterated vs. Non-Deuterated Internal Standards for Cyclosporin A Quantification
In the precise world of therapeutic drug monitoring (TDM) for immunosuppressants like Cyclosporin A, the choice of an internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical decision that directly impacts the accuracy and reliability of results. This guide provides a comprehensive comparison between deuterated (isotopically labeled) and non-deuterated (analog) internal standards for the bioanalysis of Cyclosporin A, supported by experimental data and detailed protocols.
The consensus in the scientific community leans towards the superiority of stable isotope-labeled internal standards, like deuterated Cyclosporin A (CsA-d12), for their ability to accurately compensate for variations during sample preparation and analysis, particularly matrix effects.[1][2] However, some studies suggest that non-deuterated analogs, such as Cyclosporin D (CsD), can also provide acceptable performance under optimized conditions.[3]
Quantitative Performance Comparison
The following tables summarize the key performance metrics from studies comparing deuterated and non-deuterated internal standards for Cyclosporin A analysis.
Table 1: Comparison of Assay Performance Characteristics
| Parameter | Deuterated Internal Standard (e.g., CsA-d12) | Non-Deuterated Internal Standard (e.g., CsD, Ascomycin) | Key Observations |
| Linearity (r²) | ≥ 0.997[1] | ≥ 0.992[4] | Both types of internal standards can achieve excellent linearity over a clinically relevant concentration range. |
| Intra-Assay Precision (CV%) | 0.9 - 14.7%[1] | < 10%[3] | Both demonstrate acceptable intra-assay precision, meeting clinical requirements. |
| Inter-Assay Precision (CV%) | 2.5 - 12.5%[1] | < 8%[3] | Both demonstrate acceptable inter-assay precision, meeting clinical requirements. |
| Accuracy (%) | 90 - 113%[1] | 91 - 110%[3] | Both internal standards provide high accuracy in quantification. |
| Recovery (%) | 76.6 - 84%[1] | Not explicitly stated in comparative studies, but generally expected to be consistent. | Deuterated standards effectively track the analyte through the extraction process. |
| Matrix Effect Compensation | Excellent compensation[1][2] | Can be more susceptible to differential matrix effects.[5] | Deuterated standards co-elute with the analyte, providing superior correction for ion suppression or enhancement.[2] |
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard Type | Analyte | Linearity Range | LLOQ | Reference |
| Deuterated (CsA-d12) | Cyclosporin A | 2 - 1250 ng/mL | 2 ng/mL | [1] |
| Deuterated (CsA-d12) | Cyclosporin A | 5.85 - 1890 ng/ml | 5.85 ng/ml | [6] |
| Non-Deuterated (Ascomycin) | Cyclosporin A | Not explicitly stated, but calibration curve is linear. | Below therapeutic range | [4] |
Experimental Protocols
A robust and reliable analytical method is paramount for accurate therapeutic drug monitoring. Below is a typical experimental protocol for the quantification of Cyclosporin A in whole blood using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Internal Standard Spiking: To a 20 µL aliquot of whole blood, add 400 µL of a precipitation reagent. This reagent consists of 0.05 M zinc sulfate in a 50% methanol/water solution, containing the deuterated internal standard (e.g., CsA-d12) at a known concentration (e.g., 30.0 ng/mL).[6]
-
Precipitation: Vortex the mixture vigorously for at least 20 seconds, followed by mixing for 5 minutes.[6]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[6][7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50x2.1 mm, 2.7 µm) is commonly used for chromatographic separation.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 2 mM ammonium acetate with 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is often employed.[8]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[6]
-
-
Mass Spectrometry (MS/MS):
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological relevance of Cyclosporin A, the following diagrams have been generated.
Caption: Experimental workflow for Cyclosporin A quantification.
Caption: Cyclosporin A's mechanism of action.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development for Cyclosporin A. While non-deuterated internal standards can perform adequately, the evidence strongly supports the use of deuterated analogs, such as CsA-d12, for superior accuracy and precision. This is primarily due to their ability to more effectively compensate for matrix effects, a significant source of variability in LC-MS/MS analysis.[1][2] For researchers and clinicians aiming for the highest level of confidence in their therapeutic drug monitoring data, the adoption of deuterated internal standards is a highly recommended practice.
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Evaluation of 3 Internal Standards for the Measurement of Cyclosporin by HPLC–Mass Spectrometry [ouci.dntb.gov.ua]
- 6. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of LC-MS/MS and Immunoassay for the Therapeutic Drug Monitoring of Cyclosporin A
A comprehensive comparison of analytical methodologies for researchers and drug development professionals.
The accurate measurement of Cyclosporin A (CsA), a critical immunosuppressant drug with a narrow therapeutic window, is paramount in clinical settings to ensure optimal therapeutic outcomes while minimizing toxicity in transplant recipients.[1][2][3] This guide provides a detailed cross-validation of two primary analytical methods used for CsA therapeutic drug monitoring (TDM): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay.
LC-MS/MS is widely regarded as the gold standard for its high specificity and accuracy, while immunoassays are frequently employed for their convenience and high-throughput capabilities.[3][4] This comparison guide outlines the performance characteristics, experimental protocols, and inherent advantages and limitations of each method, supported by experimental data from various studies.
Performance Comparison: LC-MS/MS vs. Immunoassay
A critical aspect of comparing these two methodologies is understanding their performance in terms of linearity, precision, and the correlation between their measurements. The following table summarizes key quantitative data from comparative studies.
| Performance Metric | LC-MS/MS | Immunoassay (CMIA) | Key Observations |
| Linearity Range | 5.85 - 1,890.00 ng/mL (r > 0.99)[4] | 40.0 - 1,500.0 ng/ml[5] | Both methods demonstrate good linearity across the therapeutic range. |
| Lower Limit of Quantitation (LLOQ) | 5.85 ng/mL[4] | Not explicitly stated in reviewed sources | LC-MS/MS offers high sensitivity, suitable for detecting low CsA concentrations. |
| Precision (CV%) | Within-run: 2.3 - 5.6% Between-run: 4.7 - 9.2%[5] | Not explicitly stated in reviewed sources | LC-MS/MS demonstrates excellent reproducibility. |
| Correlation with Reference Method (HPLC/LC-MS/MS) | N/A (Is the reference method) | Generally high (r² = 0.818 - 0.895), but with systematic positive bias[5] | Immunoassays tend to overestimate CsA concentrations compared to LC-MS/MS.[6][7][8][9] This is often attributed to cross-reactivity with CsA metabolites.[3][6][10] |
| Mean Difference/Bias | N/A | CMIA results are on average 18-20.2% higher than LC-MS/MS.[8][9] The extent of overestimation can be dependent on the transplant type.[8] | The positive bias in immunoassays can have clinical implications, potentially leading to under-dosing. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both LC-MS/MS and immunoassay methods for Cyclosporin A analysis.
Detailed Experimental Protocols
LC-MS/MS Method
This protocol is a synthesized example based on common practices described in the literature.[4][11]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of EDTA whole blood, add 200 µL of a precipitating reagent (e.g., 0.05 M zinc sulfate in 50% methanol/water) containing an internal standard (e.g., Cyclosporin A-d12).[4][11]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
HPLC System: Waters 2790 Alliance HT or equivalent.
-
Column: C18 column (e.g., 50x2.1 mm, 2.7 µm).[4]
-
Mobile Phase: A gradient of aqueous acetonitrile containing 2 mM ammonium acetate and 0.1% (v/v) formic acid.
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 10-20 µL.
3. Tandem Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Quattro LC, AB SCIEX API4000).[11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for Cyclosporin A and the internal standard. For CsA, a common transition is monitoring the ammonium adduct [M+NH₄]⁺ at m/z 1220.0 to the product ion at m/z 1203.0.
4. Quantification:
-
A calibration curve is generated using standards of known Cyclosporin A concentrations in whole blood.
-
The concentration of Cyclosporin A in patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Immunoassay Method (Competitive ELISA Example)
This protocol is a generalized example based on the principles of commercially available ELISA kits.[12][13]
1. Principle:
-
This assay employs a competitive inhibition enzyme immunoassay technique.[12] A monoclonal antibody specific to CsA is pre-coated onto a microplate. A competitive reaction occurs between biotin-labeled CsA and unlabeled CsA (from standards or samples) for the pre-coated antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of CsA in the sample.[12]
2. Sample Preparation:
-
Collect whole blood in an EDTA tube.
-
Follow the specific sample pretreatment steps outlined in the manufacturer's protocol, which may include lysis of red blood cells.
3. Assay Procedure:
-
Add standards and prepared patient samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated CsA and incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that will react with the bound enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[14]
4. Quantification:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of Cyclosporin A in the patient samples is determined by interpolating their absorbance values from the standard curve.[14]
Conclusion
The choice between LC-MS/MS and immunoassay for Cyclosporin A monitoring depends on the specific needs of the laboratory.
-
LC-MS/MS is the superior method in terms of accuracy and specificity, as it is not susceptible to interference from CsA metabolites.[6][15] It is the recommended method when precise and reliable measurements are crucial, especially in complex patient populations such as liver transplant recipients where metabolite accumulation can be significant.[10]
-
Immunoassays offer advantages in terms of ease of use, automation, and faster turnaround times, making them suitable for routine monitoring in high-volume clinical laboratories.[3][10] However, it is important to be aware of their potential for overestimation and the resulting positive bias compared to LC-MS/MS.[7][8][16] When using immunoassays, it is advisable for a given patient's samples to be analyzed consistently by the same laboratory and method to minimize variability.[17]
For researchers and drug development professionals, understanding the nuances of these analytical methods is essential for the accurate interpretation of pharmacokinetic and pharmacodynamic data, and ultimately, for the safe and effective use of Cyclosporin A.
References
- 1. Therapeutic drug monitoring of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of cyclosporin. Practical applications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of cyclosporine measurement in whole blood by high-performance liquid chromatography, monoclonal fluorescence polarization immunoassay, and monoclonal enzyme-multiplied immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS/MS and chemiluminescent immunoassays for immunosuppressive drugs reveals organ dependent variation in blood cyclosporine a concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of five cyclosporin immunoassays with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cloud-clone.com [cloud-clone.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Human Cyclosporine A (CSA) Elisa Kit – AFG Scientific [afgsci.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Comparison of three methods for cyclosporine therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
The Analytical Edge: A Comparative Guide to Internal Standards for Cyclosporin A Quantification
In the landscape of therapeutic drug monitoring (TDM) for immunosuppressants, the accurate and precise quantification of Cyclosporin A (CsA) is paramount for optimizing patient outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[1][2] A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comparative analysis of Cyclosporin A acetate-d4 and other commonly used internal standards, focusing on linearity, accuracy, and precision to aid researchers, scientists, and drug development professionals in their selection process.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process. Both isotopically labeled internal standards (ILISs) and analog internal standards (ANISs) are utilized for CsA quantification. ILISs, such as this compound and Cyclosporin A-d12, are generally considered superior as they co-elute with the analyte and have very similar physicochemical properties.[3] ANISs, like Cyclosporin D, are structurally similar but chromatographically separable from the analyte.
| Internal Standard Type | Internal Standard | Linearity (r²) | Accuracy (% Bias) | Precision (% CV) | Reference |
| Isotopically Labeled (ILIS) | Cyclosporin A-d4 | >0.99 | Within-run: -1.4 to 14.9% Between-run: -4.7 to 14.3% | Within-run: 2.3 to 5.6% Between-run: 4.7 to 9.2% | [4] |
| Isotopically Labeled (ILIS) | Cyclosporin A-d12 | >0.999 | Median Accuracy: -2.1% (91-110% Trueness) | Within-day: <10% Between-day: <8% | [1][3] |
| Analog (ANIS) | Cyclosporin D | Not explicitly stated | Median Accuracy: -2.0% (91-110% Trueness) | Within-day: <10% Between-day: <8% | [3] |
| Analog (ANIS) | Ascomycin | ≥ 0.999 | Intra- and Interday: <15% deviation | Intra- and Interday: <15% CV | [5][6] |
Note: The data presented is a synthesis from multiple studies and direct head-to-head comparison under identical experimental conditions may not be available. The performance of an internal standard can be influenced by the specific LC-MS/MS method and matrix used.
One study noted that internal standards with fewer isotopic labels, such as CsA-d4, could potentially pose a challenge to accuracy due to isotope abundance contributions.[1] However, another study demonstrated excellent accuracy and precision using CsA-d4.[4] A direct comparison between ILISs (including CsA-d12) and ANISs (Cyclosporin D) concluded that while ILISs are generally preferred, they may not always be essential, as both types of standards provided clinically acceptable results in their validated method.[3]
Experimental Protocols
The following are generalized experimental protocols for the quantification of Cyclosporin A in whole blood using LC-MS/MS, based on methodologies described in the literature.[1][5][7][8]
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting CsA from whole blood.
-
Sample Aliquoting: Take a known volume of EDTA anti-coagulated whole blood (e.g., 20-100 µL).[1][6][8]
-
Addition of Internal Standard and Precipitant: Add a protein precipitation solution containing the internal standard (e.g., this compound, Cyclosporin A-d12, or Cyclosporin D) in a solvent like methanol or acetonitrile.[1][5][7] Zinc sulfate is sometimes included in the precipitation reagent to enhance protein removal.[1][8]
-
Vortexing: Vortex the mixture vigorously for at least 20-30 seconds to ensure thorough mixing and protein denaturation.[1][6]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-15,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[1][5][6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[5][6]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., 50x2.1 mm, 2.7 µm).[1]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid and 2 mM ammonium acetate) and an organic phase (e.g., methanol with 0.1% formic acid and 2 mM ammonium acetate).[5][7]
-
Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.[1][5]
-
Column Temperature: The column is often heated (e.g., 40-60°C) to improve peak shape and reduce run time.[4][5]
-
-
Mass Spectrometric Detection:
Visualizing the Method and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of Cyclosporin A.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. An Offline SPE-LC-MS/MS Method for Simultaneous Quantification of Tacrolimus, Cyclosporine A, Kynurenine, Tryptophan, and Creatinine Using Volumetric Absorptive Microsampling Device Mitra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of Cyclosporin A (CsA) in whole blood, a critical practice for therapeutic drug monitoring in transplant patients and other clinical applications. The performance of various techniques is supported by experimental data from inter-laboratory comparison studies and proficiency testing schemes. Detailed methodologies for the key analytical techniques are also provided to aid in the establishment and validation of these assays.
Introduction to Cyclosporin A and the Need for Accurate Quantification
Cyclosporin A is a potent immunosuppressant widely used to prevent organ rejection in transplant recipients and to treat various autoimmune diseases.[1] However, CsA has a narrow therapeutic window, meaning the range between effective concentrations and those causing toxicity is small.[1] Sub-optimal doses can lead to graft rejection, while excessive levels can cause severe side effects, most notably nephrotoxicity.[1] Therefore, accurate and precise quantification of CsA in whole blood is essential for optimizing patient dosage, ensuring therapeutic efficacy, and minimizing adverse effects.
Inter-laboratory comparison studies and external quality assessment (EQA) schemes are vital for ensuring the reliability and comparability of CsA measurements across different laboratories and analytical platforms. These programs help to identify biases in various methods and promote the standardization of CsA quantification.
Overview of Quantification Methods
The primary methods for quantifying Cyclosporin A in clinical and research laboratories can be broadly categorized into two groups: chromatographic methods and immunoassays.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard for CsA quantification due to their high specificity and accuracy.[2][3] LC-MS/MS, in particular, can distinguish the parent CsA molecule from its numerous metabolites, which can cross-react in immunoassays.[3]
-
Immunoassays: These methods utilize antibodies specific to CsA and are widely used due to their high throughput, automation, and ease of use. Common immunoassay techniques include Chemiluminescent Microparticle Immunoassay (CMIA), Electrochemiluminescence Immunoassay (ECLIA), Antibody-Conjugated Magnetic Immunoassay (ACMIA), Cloned Enzyme Donor Immunoassay (CEDIA), and Fluorescence Polarization Immunoassay (FPIA).[4][5][6][7][8] While convenient, the specificity of immunoassays can be a concern due to potential cross-reactivity with CsA metabolites.[4][6]
Comparative Performance Data
The following tables summarize quantitative data from various inter-laboratory comparison studies, highlighting the performance of different Cyclosporin A quantification methods.
Table 1: Comparison of Immunoassays to LC-MS/MS (Reference Method)
| Immunoassay Method | Bias vs. LC-MS/MS | Proportional Bias (Slope) | Constant Bias (Intercept) | Correlation (r) | Reference |
| ECLIA | 2.07% | 0.94 | 31.60 µg/L | >0.94 | [6] |
| CMIA | ~18% higher | 1.18 | -5.85 ng/mL | - | [9] |
| ACMIA | No significant bias | - | - | Linear relationship | [5] |
| CEDIA | - | - | - | - | |
| FPIA | - | - | - | - |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison between all methods based solely on this table should be done with caution.
Table 2: Precision of Cyclosporin A Quantification Methods
| Method | Within-Run Precision (CV%) | Between-Run/Intermediate Precision (CV%) | Reference |
| LC-MS/MS | <8% | <8% | [10] |
| ECLIA | <9% | <9% | [8] |
| CMIA | - | - | |
| ACMIA | - | - | |
| CEDIA | - | - | |
| FPIA | - | - |
CV% (Coefficient of Variation) is a measure of relative variability.
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the reference method for its high specificity and sensitivity.
1. Sample Preparation (Protein Precipitation): [2][3]
- To 100 µL of EDTA whole blood, add 200 µL of a precipitation reagent (e.g., methanol or acetonitrile containing an internal standard like CsA-d12 or ascomycin).
- Vortex the mixture vigorously for 30 seconds to precipitate proteins.
- Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
- Transfer the clear supernatant to a clean tube or vial for injection into the LC-MS/MS system.
2. Liquid Chromatography:
- Column: A C18 or similar reversed-phase column is typically used (e.g., 50x2.1 mm, 2.7 µm).[2]
- Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid and 2 mM ammonium acetate) is employed.
- Flow Rate: A typical flow rate is around 0.5 mL/min.[2]
- Injection Volume: 10 µL of the prepared sample is injected.
3. Tandem Mass Spectrometry:
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both CsA and the internal standard. For example, a common transition for CsA is m/z 1220.0 -> 1203.0 (ammoniated adduct).
4. Quantification:
- A calibration curve is generated using calibrators of known CsA concentrations in a whole blood matrix.
- The concentration of CsA in patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Automated Immunoassays
The following provides a general overview of the workflow for automated immunoassays. Specific protocols may vary depending on the manufacturer and instrument.
1. Sample Pre-treatment: [7][11]
- Whole blood samples are often pre-treated with a lysing reagent to release CsA from red blood cells.
- For some methods, a protein precipitation step followed by centrifugation may be required to separate the supernatant for analysis.[7]
2. Automated Analysis:
- The pre-treated sample is loaded onto the automated analyzer.
- The instrument automatically performs the immunoassay, which typically involves the binding of CsA to a specific antibody.
- The detection principle varies by assay type (e.g., chemiluminescence, electrochemiluminescence, fluorescence polarization).
3. Calibration and Quality Control:
- The assay is calibrated using a set of calibrators provided by the manufacturer.
- Quality control materials at different concentration levels are run regularly to ensure the accuracy and precision of the assay.
Visualizations
Experimental Workflow for Inter-laboratory Comparison
Caption: Workflow of a typical inter-laboratory comparison for Cyclosporin A.
Cyclosporin A Signaling Pathway
Caption: Inhibition of the Calcineurin-NFAT pathway by Cyclosporin A.
References
- 1. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus in Whole-Blood Samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS/MS and chemiluminescent immunoassays for immunosuppressive drugs reveals organ dependent variation in blood cyclosporine a concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of antibody-conjugated magnetic immunoassay and liquid chromatography-tandem mass spectrometry for the measurement of cyclosporine and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The measurement of immunosuppressive drugs bymass spectrometry and immunoassay in a SouthAfrican transplant setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Multicenter Analytical Evaluation of the Automated Electrochemiluminescence Immunoassay for Cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Performance evaluation of Cyclosporin A acetate-d4 in different mass spectrometers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of Cyclosporin A acetate-d4 as an internal standard in the quantitative analysis of Cyclosporin A (CsA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented is compiled from various studies to offer insights into its utility across different mass spectrometry platforms for therapeutic drug monitoring (TDM).
Cyclosporin A is a potent immunosuppressant widely used in organ transplantation and for treating autoimmune disorders.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, accurate and precise monitoring of CsA concentrations in whole blood is crucial for effective patient management.[2][3] While immunoassays are available, LC-MS/MS is considered the gold standard for CsA quantification due to its high accuracy, specificity, and sensitivity.[1][4][5] The use of a stable isotope-labeled internal standard (ILIS), such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response.[6][7]
Comparative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing deuterated Cyclosporin A internal standards, including d4 and d12 analogs, on various mass spectrometer systems. While direct head-to-head comparisons of this compound across different instruments are limited in the literature, this compilation of data from individual studies provides a valuable overview of its performance.
Table 1: Linearity and Sensitivity of CsA Quantification using Deuterated Internal Standards
| Mass Spectrometer Type | Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Triple Quadrupole | Cyclosporin A-d12 | 5.85 - 1,890.00 | 5.85 | [4] |
| Q Exactive (High-Resolution MS) | Cyclosporin A-d4 | Not specified | Not specified | [2] |
| Not specified | Cyclosporin A-d4 | 2 - 1250 | 2 | [6] |
| Triple Quadrupole | Cyclosporin A-d4 | Not specified | Not specified | [3] |
| TOF-SIMS | Not specified | 25 - 2000 | 23 | [8] |
| MALDI/TOF-MS | Not specified | 25 - 2000 | 33 | [8] |
| Tandem Mass Spectrometer | Cyclosporin D (analog) | 5 - 1000 | Not specified | [9] |
| UPLC-TMS | Cyclosporin D (analog) | Not specified | 2.5 | [10] |
Table 2: Precision and Accuracy of CsA Quantification using Deuterated Internal Standards
| Mass Spectrometer Type | Internal Standard | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy/Trueness | Reference |
| Triple Quadrupole | Cyclosporin A-d12 | < 4.15% | Not specified | Bias within ±25% | [4] |
| Q Exactive (High-Resolution MS) | Cyclosporin A-d4 | 2.3 - 5.6% | 4.7 - 9.2% | 95.3 - 114.3% | [2] |
| Not specified | Cyclosporin A-d4 | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% (Intra-assay), 90 - 113% (Inter-assay) | [6] |
| TOF-SIMS | Not specified | 3 - 5% | Not specified | Good agreement with HPLC | [8] |
| MALDI/TOF-MS | Not specified | 4 - 8% | Not specified | Good agreement with HPLC | [8] |
| Tandem Mass Spectrometer | Cyclosporin D (analog) | 11.1% (at 10 µg/l), 2.8% (at 800 µg/l) | Not specified | 95.4 - 102.0% | [9] |
| UPLC-TMS | Cyclosporin D (analog) | < 8% | < 8% | Bias < 5% | [10] |
Experimental Protocols
The methodologies outlined below are representative of typical LC-MS/MS workflows for the quantification of Cyclosporin A in whole blood using a deuterated internal standard.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.[4]
-
Sample Aliquoting: Take a small volume of EDTA anti-coagulated whole blood (e.g., 20-100 µL).[4][9]
-
Addition of Internal Standard and Precipitant: Add a precipitant solution containing the internal standard (e.g., this compound in methanol or acetonitrile with 0.05 M zinc sulfate).[4][10] The concentration of the internal standard should be optimized for the specific assay.
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is essential to resolve Cyclosporin A from other endogenous components and potential metabolites, thereby minimizing matrix effects.[11]
-
Column: A C18 reversed-phase column is frequently used (e.g., 50x2.1 mm, 2.7 µm particle size).[2][4]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 2 mM ammonium acetate and 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).[2][4]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[4]
-
Column Temperature: The column is often heated (e.g., 40-60°C) to improve peak shape and reduce viscosity.[2][4]
Mass Spectrometry
Detection is performed using a tandem mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer, operating in positive electrospray ionization (ESI) mode.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is commonly used for triple quadrupole instruments.[3] For high-resolution instruments, full scan mode may be utilized.[2]
-
MRM Transitions:
-
Cyclosporin A: The specific precursor and product ions may vary slightly depending on the adduct formed (e.g., [M+H]+, [M+NH4]+, [M+Na]+). A common transition is for the ammonium adduct.[12]
-
This compound: The transition will be shifted by the mass of the deuterium and acetate group. For example, a precursor ion of m/z 1223.9 and a product ion of m/z 1206.8 have been reported for Cyclosporin A-d4.[3]
-
-
Optimization: Source parameters such as drying gas temperature and flow, nebulizer pressure, and capillary voltage should be optimized for maximum signal intensity.[3]
Visualizations
Caption: Workflow for Cyclosporin A analysis.
Caption: Use of an internal standard in analysis.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound, is paramount for robust and reliable quantification of Cyclosporin A by LC-MS/MS. These internal standards co-elute with the analyte and experience similar matrix effects, which are a significant challenge in bioanalysis.[7][13] Matrix effects can cause ion suppression or enhancement, leading to inaccurate results if not properly corrected.[7][11] Studies have shown that deuterated internal standards effectively compensate for these effects.[6]
While both Cyclosporin A-d4 and -d12 have been successfully used, some literature suggests that internal standards with a higher degree of deuteration may offer better accuracy by minimizing isotopic crosstalk.[1][4] However, the data presented in this guide indicates that methods employing Cyclosporin A-d4 achieve excellent precision and accuracy, making it a suitable choice for TDM.
The choice of mass spectrometer also influences method performance. High-resolution mass spectrometers, like the Q Exactive, offer high sensitivity and specificity, while triple quadrupole instruments are workhorses in clinical laboratories, providing excellent performance in high-throughput environments.[2][4] Time-of-flight (TOF) instruments have also been demonstrated for CsA analysis, showing good agreement with established HPLC methods.[8]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Quantitative measurement of cyclosporin A in blood by time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microscale high-performance liquid chromatography-electrospray tandem mass spectrometry assay for cyclosporin A in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
The Gold Standard in Bioanalysis: Why a Stable Isotope-Labeled Internal Standard is the Superior Choice
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of stable isotope-labeled internal standards in achieving accurate and reliable bioanalytical data.
In the landscape of bioanalysis, particularly in regulated environments, the pursuit of accuracy and precision is paramount. The choice of an internal standard (IS) is a critical decision that can significantly impact the quality and reliability of quantitative data. While various types of internal standards exist, including analogs and homologs, the use of a stable isotope-labeled internal standard (SIL-IS) has emerged as the gold standard. This guide provides a detailed comparison, supported by experimental data, to justify the use of SIL-ISs in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
The Challenge of Bioanalysis: Variability and the Matrix Effect
Bioanalytical methods involve the quantification of drugs and their metabolites in complex biological matrices such as plasma, blood, and urine. These matrices are inherently variable and contain numerous endogenous components that can interfere with the analysis. This interference, known as the "matrix effect," can lead to the suppression or enhancement of the analyte's signal, resulting in inaccurate and imprecise measurements.[1][2] An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process—from sample preparation to detection—to compensate for these variabilities.
Stable Isotope-Labeled Internal Standards: The Ideal Compensator
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][3] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical nature is the key to its superiority.
Key Advantages of SIL-IS:
-
Co-elution with the Analyte: SIL-ISs typically co-elute with the analyte during chromatographic separation. This ensures that both compounds experience the same degree of matrix-induced ion suppression or enhancement at the same point in time, allowing for effective compensation.
-
Similar Extraction Recovery: Having virtually identical chemical properties, the SIL-IS and the analyte will exhibit the same behavior during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1] This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the SIL-IS.
-
Improved Accuracy and Precision: By effectively compensating for variability in sample preparation and matrix effects, SIL-ISs lead to significantly improved accuracy and precision of the analytical method.
Head-to-Head Comparison: SIL-IS vs. Analog IS
Analog internal standards are structurally similar to the analyte but are not isotopically labeled. While they can offer some degree of compensation, their different chemical structures can lead to different chromatographic retention times and varying susceptibility to matrix effects.
The following tables summarize experimental data from published studies, highlighting the superior performance of SIL-ISs compared to analog internal standards.
Table 1: Comparison of Assay Performance for the Anticancer Agent Kahalalide F
| Parameter | Analog Internal Standard | Stable Isotope-Labeled (D8) Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation | 8.6 (n=284) | 7.6 (n=340) |
| Statistical Significance (Variance) | p=0.02 (significantly higher variance) | - |
| Statistical Significance (Bias) | p<0.0005 (significant deviation from 100%) | p=0.5 (no significant deviation from 100%) |
Data adapted from a study on the LC-MS/MS assay of kahalalide F.
As the data clearly indicates, the use of a SIL-IS for the analysis of kahalalide F resulted in a significant improvement in both the precision (lower variance) and accuracy (bias closer to 100%) of the assay.
Table 2: Performance Comparison for the Immunosuppressant Everolimus
| Parameter | Analog IS (32-desmethoxyrapamycin) | SIL-IS (everolimus-d4) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Total Coefficient of Variation (%) | 4.3 - 7.2 | 4.3 - 7.2 |
| Correlation with Independent LC-MS/MS Method (Slope) | 0.83 | 0.95 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Data from a comparative study on the quantification of everolimus.
In this study, while both internal standards showed acceptable performance, the SIL-IS demonstrated a more favorable comparison with an independent method, as indicated by a slope closer to 1.
Table 3: Matrix Effect and Validation Parameters for Tacrolimus Determination
| Parameter | Analog IS (Ascomycin) | SIL-IS (Tacrolimus-¹³C,D₂) |
| Mean Matrix Effect on Analyte (%) | -29.07 | -16.04 |
| Mean Matrix Effect on IS (%) | -28.41 | -16.64 |
| Imprecision (CV%) | < 3.63 | < 3.09 |
| Accuracy (%) | 97.35 - 101.71 | 99.55 - 100.63 |
Data from a study on the LC-MS/MS method for tacrolimus in whole blood.
This data illustrates that while a well-chosen analog IS can provide good compensation for matrix effects, the SIL-IS still demonstrates slightly better precision and accuracy.
Experimental Protocols
To achieve the results presented above, rigorous bioanalytical method validation is essential. Below are detailed methodologies for key experiments cited in the justification of using a SIL-IS.
General Bioanalytical LC-MS/MS Workflow
A typical quantitative bioanalysis workflow using an internal standard involves the following steps:
-
Sample Aliquoting: An exact volume of the biological matrix (e.g., plasma) is transferred to a clean tube.
-
Internal Standard Spiking: A known amount of the internal standard (SIL-IS or analog IS) in solution is added to each sample, calibrant, and quality control (QC) sample.
-
Sample Preparation: The proteins in the sample are precipitated, and/or the analyte is extracted from the matrix. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins. The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the analyte and IS is then transferred for analysis.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent).
-
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent.
-
-
Evaporation and Reconstitution: The extracted sample is often evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS system.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The analyte and IS are separated chromatographically and detected by the mass spectrometer.
-
Data Processing: The peak areas of the analyte and the IS are measured. The ratio of the analyte peak area to the IS peak area is used to construct a calibration curve and to quantify the analyte concentration in the unknown samples.
Assessment of Matrix Effects
A critical experiment in method development and validation is the assessment of matrix effects. This can be done qualitatively and quantitatively.
1. Qualitative Assessment by Post-Column Infusion:
-
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
-
Procedure:
-
A standard solution of the analyte is continuously infused into the LC flow after the analytical column and before the mass spectrometer ion source.
-
A blank, extracted biological matrix sample is injected onto the LC column.
-
The signal of the infused analyte is monitored throughout the chromatographic run.
-
Any deviation (dip or peak) from the stable baseline signal indicates the presence of a matrix effect at that retention time.
-
2. Quantitative Assessment by Post-Extraction Spiking:
-
Objective: To quantify the extent of matrix-induced signal suppression or enhancement.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte spiked in a pure solution (neat solution).
-
Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.
-
Set C: Blank matrix spiked with the analyte before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
The matrix effect is calculated as the ratio of the peak area of the analyte in Set B to the peak area in Set A. A ratio of <1 indicates ion suppression, while a ratio of >1 indicates ion enhancement.
-
The recovery is calculated as the ratio of the peak area of the analyte in Set C to the peak area in Set B.
-
Visualizing the Advantage: Workflow and Matrix Effect Compensation
The following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the logical relationship of how a SIL-IS effectively compensates for matrix effects compared to an analog IS.
References
A Comparative Guide to Internal Standards for Cyclosporin A Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Cyclosporin A (CsA) by mass spectrometry, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. While Cyclosporin A acetate-d4 has been a common choice, several alternatives exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable internal standard for your specific analytical needs.
Alternatives to this compound
The primary alternatives to this compound can be categorized into two main groups: other stable isotope-labeled (SIL) analogs of Cyclosporin A and structural analogs.
-
Stable Isotope-Labeled (SIL) Analogs: These are considered the gold standard for internal standardization in mass spectrometry. They are chemically identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization and matrix effects.
-
Cyclosporin A-d12: A more heavily deuterated version of Cyclosporin A. The higher mass difference from the native analyte reduces the potential for isotopic cross-contribution.
-
¹³C- or ¹⁵N-labeled Cyclosporin A: These are generally considered more stable than deuterated standards, with a lower risk of isotopic exchange. However, their synthesis is more complex and costly.[1][2]
-
-
Structural Analogs: These are molecules with similar chemical structures and physicochemical properties to the analyte. They are often more cost-effective than SIL standards but may not perfectly mimic the analyte's behavior during sample preparation and ionization.
Performance Comparison
The selection of an internal standard should be based on a thorough evaluation of its performance in terms of accuracy, precision, and its ability to compensate for matrix effects. The following table summarizes the performance of different internal standards for Cyclosporin A quantification based on published studies.
| Internal Standard | Analyte | Matrix | Key Performance Metrics | Reference |
| Cyclosporin A-d12 | Cyclosporin A | Whole Blood | Linearity: 2 - 1250 ng/mL (r² > 0.997)Intra-assay Precision (CV): 0.9 - 14.7%Inter-assay Precision (CV): 2.5 - 12.5%Accuracy: 89 - 138% | [5] |
| Cyclosporin D | Cyclosporin A | Whole Blood | A study comparing CsA-d12, CsD, and ascomycin found that while all performed adequately, the stable isotope-labeled standard (CsA-d12) was superior in compensating for matrix effects, with some patient sample results differing by 60-150% when calculated with CsD versus CsA-d4. | [3][5] |
| Ascomycin | Cyclosporin A | Whole Blood | While sometimes used, ascomycin is structurally more similar to tacrolimus and may not be the optimal choice for Cyclosporin A analysis due to differences in extraction recovery and ionization efficiency. | [3] |
| Cyclosporin A-d4 | Cyclosporin A | Whole Blood | A study noted that internal standards with fewer isotopes, like CsA-d4, can pose a challenge to accuracy due to isotope abundance contributions. | [6] |
Experimental Methodologies
The following sections provide detailed experimental protocols for the analysis of Cyclosporin A using different internal standards.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting Cyclosporin A from whole blood samples.
-
To 50 µL of calibrator, quality control, or patient whole blood, add 100 µL of a precipitation reagent (e.g., zinc sulfate in methanol) containing the internal standard (e.g., Cyclosporin A-d12 at a concentration of 30 ng/mL).[7]
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical LC-MS/MS parameters for the analysis of Cyclosporin A.
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 2 mM ammonium acetate and 0.1% formic acid in water and B) methanol is often employed.[6]
-
Flow Rate: A flow rate of 0.5 mL/min is typical.[6]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
Mass Transitions:
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclosporin A | 1202.8 | 1184.8 |
| Cyclosporin A-d12 | 1214.9 | 1196.9 |
| Cyclosporin D | 1216.8 | 1198.8 |
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the general workflow for internal standard-based quantification and the decision-making process for selecting an appropriate internal standard.
Caption: General experimental workflow for Cyclosporin A quantification.
Caption: Decision tree for internal standard selection.
Conclusion
While this compound is a viable internal standard, alternatives such as the more heavily labeled Cyclosporin A-d12 or structural analogs like Cyclosporin D offer distinct advantages and disadvantages. For the highest level of accuracy and to most effectively compensate for matrix effects, a stable isotope-labeled internal standard that is sufficiently mass-differentiated from the analyte, such as Cyclosporin A-d12, is the preferred choice. However, for routine analyses where cost is a significant factor, a well-validated method using a structural analog like Cyclosporin D can also provide reliable results. The ultimate decision should be based on the specific requirements of the assay, including the desired level of accuracy, budget constraints, and the complexity of the sample matrix.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Home - Cerilliant [cerilliant.com]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclosporin A Acetate-d4: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Cyclosporin A acetate-d4, a deuterated analog of the immunosuppressant drug Cyclosporin A. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.
Cyclosporin A and its derivatives are potent compounds that require careful management throughout their lifecycle, including disposal. Due to its pharmacological activity and potential hazards, including carcinogenicity and reproductive toxicity, all waste containing this compound must be treated as hazardous chemical waste.[1][2][3] Adherence to proper disposal protocols is critical to protect personnel and the environment.
Step-by-Step Disposal Procedures
The following procedures outline the necessary steps for the safe disposal of this compound and associated contaminated materials. These steps are based on general hazardous waste management principles and should be adapted to comply with specific institutional and local regulations.
-
Personal Protective Equipment (PPE): Before handling any waste materials, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves. For procedures that may generate aerosols, a certified chemical fume hood should be used.
-
Segregation of Waste: All waste streams must be properly segregated. Do not mix this compound waste with non-hazardous or other types of chemical waste unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste Disposal:
-
Unused or Expired Compound: The original vial containing this compound should be placed in a designated hazardous waste container. Do not attempt to empty or rinse the vial.
-
Contaminated Labware: All disposable materials that have come into contact with this compound, such as pipette tips, weighing boats, and absorbent pads, must be collected in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.
-
-
Liquid Waste Disposal:
-
Stock Solutions and Dilutions: All solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Solvent Rinses: Any solvents used to rinse non-disposable glassware or equipment that was in contact with the compound should also be collected as hazardous liquid waste.
-
-
Decontamination of Reusable Glassware: Reusable glassware can be decontaminated by triple rinsing with a suitable solvent, such as 70% ethanol.[4] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[4]
-
Sharps Disposal: Needles and syringes used for handling solutions of this compound must be disposed of in a designated sharps container intended for incineration.[4] Do not recap, bend, or break needles.
-
Labeling and Storage: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the solvent(s), and the approximate concentration and volume. Store sealed waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS personnel.
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4] Do not dispose of any this compound waste down the drain or in the regular trash.
Quantitative Data on Hazardous Waste Classification
While Cyclosporin A itself is not specifically listed with a regulatory concentration limit under the EPA's Resource Conservation and Recovery Act (RCRA), waste is often classified as hazardous based on its characteristics, such as toxicity.[1][5][6] The following table provides examples of regulatory levels for certain toxic contaminants as defined by the EPA's Toxicity Characteristic Leaching Procedure (TCLP). If a waste extract contains a contaminant at a concentration equal to or greater than the level shown, it is classified as hazardous waste. This table is for illustrative purposes to demonstrate how quantitative thresholds are applied to chemical waste.
| EPA HW No. | Contaminant | Regulatory Level (mg/L) |
| D018 | Benzene | 0.5 |
| D019 | Carbon tetrachloride | 0.5 |
| D022 | Chloroform | 6.0 |
| D007 | Chromium | 5.0 |
| D028 | 1,2-Dichloroethane | 0.5 |
| D035 | Methyl ethyl ketone | 200.0 |
| D039 | Tetrachloroethylene | 0.7 |
| D040 | Trichloroethylene | 0.5 |
Source: U.S. Environmental Protection Agency (EPA), 40 CFR § 261.24[5][6]
Experimental and Disposal Workflow
The following diagram illustrates a typical laboratory workflow involving this compound as an internal standard in a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, and the subsequent waste disposal process.
Caption: Experimental and Disposal Workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. govinfo.gov [govinfo.gov]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. eCFR :: 40 CFR 261.24 -- Toxicity characteristic. [ecfr.gov]
- 6. 40 CFR § 261.24 - Toxicity characteristic. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Essential Safety and Logistics for Handling Cyclosporin A Acetate-d4
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
Cyclosporin A acetate-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A, requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific operational questions.
Hazard Identification and Personal Protective Equipment (PPE)
Cyclosporin A and its derivatives are classified as hazardous substances. The primary risks include acute oral toxicity, potential carcinogenicity, and reproductive hazards.[1][2][3] Therefore, adherence to proper PPE protocols is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Double gloving is recommended.[4][5] | To prevent skin contact and absorption. Double gloving provides an additional barrier. |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles.[4][5] | To protect eyes from splashes or aerosols. |
| Body Protection | A lab coat, disposable gowns with tight-fitting cuffs that close in the back, and full-length pants.[4][6] | To prevent contamination of personal clothing and skin. |
| Footwear | Closed-toe shoes.[4] | To protect feet from spills. |
| Respiratory Protection | Generally not required for normal use in a certified chemical fume hood. If aerosols or vapors are generated, an air-purifying respirator with organic vapor and HEPA cartridges (P100) may be necessary. | To prevent inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to mitigate risks. The following workflow outlines the key steps for preparation, handling, and cleanup.
Experimental Protocols: Step-by-Step Guidance
Preparation of Solutions:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as detailed in the table above. Double gloving is advised.[4]
-
Prepare the Work Area: All handling of this compound must be conducted within a certified chemical fume hood.[4][5] The work surface should be covered with an absorbent, disposable liner.[4]
-
Weighing and Reconstitution:
-
Carefully weigh the required amount of the compound, avoiding the generation of dust.
-
Reconstitute the compound using the appropriate solvent as per your experimental protocol.
-
Ensure all containers are securely sealed when not in use.[5]
-
Cleanup and Decontamination:
-
Surface Decontamination: After handling, decontaminate all work surfaces by wiping them down three times (triple wipe) with a fresh 70% ethanol solution.[4] Use a new cloth for each wipe.
-
Glassware Decontamination: Reusable glassware and non-porous materials can be decontaminated by rinsing them three times (triple rinse) with a 70% ethanol solution.[4]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
| Waste Type | Disposal Procedure |
| Unused/Leftover Compound | Collect for disposal as hazardous waste.[4] |
| Contaminated Solid Waste | All materials that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips) must be disposed of as hazardous waste.[4] Place in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Liquid Waste | Collect in a designated, labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated Sharps | Needles and syringes must be disposed of in a designated sharps container destined for incineration.[4] |
Final Disposal:
All hazardous waste containing this compound should be disposed of through incineration by an approved hazardous waste management facility, in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) office to arrange for waste pickup.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
